N,N'-dicyclohexylsulfamide
Description
Properties
IUPAC Name |
N-(cyclohexylsulfamoyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRLCLQBOADOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14041-87-3 | |
| Record name | N,N'-Dicyclohexylsulfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-DICYCLOHEXYLSULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P1M2O1XHP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Precision Synthesis of N,N'-Dicyclohexylsulfamide: A Technical Guide
An in-depth technical guide on the synthesis of N,N'-dicyclohexylsulfamide, structured for researchers and drug development professionals.
Executive Summary
N,N'-Dicyclohexylsulfamide (DCHS) is a symmetric sulfamide derivative widely utilized as a transition-state mimic in protease inhibitor design and as a supramolecular building block due to its hydrogen-bonding capability. This guide details two distinct synthetic pathways: the Kinetic Route (via sulfuryl chloride) for high-throughput laboratory scale, and the Thermodynamic Route (via transamidation) for "green" process scalability.
Target Molecule:
-
IUPAC Name: N,N'-Dicyclohexylsulfamide
-
CAS: 14041-87-3
-
Structure:
( )
Mechanistic Principles
The formation of the sulfamide bond (
Reaction Pathway Visualization
The following diagram illustrates the stepwise substitution mechanism using sulfuryl chloride, highlighting the critical intermediate that must be intercepted to prevent side reactions.
Figure 1: Stepwise nucleophilic substitution mechanism. The second substitution is sterically more demanding, requiring excess amine or elevated temperature/time.
Method A: The Sulfuryl Chloride Route (Kinetic Control)
Best for: Small-scale synthesis (<10g), rapid library generation. Key Challenge: Controlling the vigorous exotherm and preventing hydrolysis of the chlorosulfonyl intermediate.
Reagents & Stoichiometry[1]
-
Sulfuryl Chloride (
): 1.0 equivalent. Note: Freshly distilled or high-purity reagent is essential; yellow color indicates decomposition to . -
Cyclohexylamine: 4.0 equivalents. Rationale: 2 equivalents act as the nucleophile, while 2 equivalents act as the HCl scavenger (sacrificial base).
-
Solvent: Dichloromethane (DCM) or Anhydrous Chloroform.
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (
or Ar). -
Amine Solution: Charge the flask with Cyclohexylamine (40 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.
-
Controlled Addition: Dissolve Sulfuryl Chloride (10 mmol) in DCM (10 mL) and transfer to the addition funnel. Add this solution dropwise over 30–45 minutes.
-
Critical Control Point: Maintain internal temperature <5°C. Rapid addition leads to local overheating and decomposition.
-
-
Reaction: Once addition is complete, allow the mixture to warm to RT naturally. Stir for 4–6 hours. A white precipitate (cyclohexylammonium chloride) will form immediately.
-
Workup:
-
Filter off the white solid precipitate (amine salt).
-
Wash the filtrate with 1M HCl (2 x 30 mL) to remove unreacted cyclohexylamine.
-
Wash with saturated
(1 x 30 mL) and Brine (1 x 30 mL). -
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexanes to yield colorless crystals.
Method B: The Sulfamide Transamidation Route (Thermodynamic Control)
Best for: Large-scale synthesis, "Green" chemistry requirements (avoids corrosive
Reagents & Stoichiometry
-
Sulfamide (
): 1.0 equivalent.[1] -
Cyclohexylamine: 2.5–3.0 equivalents.
-
Solvent: Water (reflux) or Pyridine (for higher T).
Step-by-Step Protocol
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet leading to a dilute acid trap (to neutralize evolved ammonia).
-
Reaction: Combine Sulfamide (10 mmol) and Cyclohexylamine (30 mmol) in water (20 mL).
-
Note: For faster kinetics, use neat amine or a high-boiling solvent like diglyme, heating to 100–120°C.
-
-
Reflux: Heat the mixture to reflux. The evolution of ammonia gas indicates reaction progress. Continue until ammonia evolution ceases (typically 6–12 hours).
-
Isolation: Cool the mixture. The hydrophobic N,N'-dicyclohexylsulfamide will precipitate out of the aqueous/amine solution.
-
Purification: Filter the solid and wash copiously with water and cold ethanol.
Characterization & Data Analysis
Confirming the structure requires validating the loss of the primary amine protons and the presence of the symmetric sulfamide core.
Expected Spectral Data
| Technique | Signal/Parameter | Assignment |
| Cyclohexyl methine ( | ||
| Cyclohexyl methylene protons | ||
| IR Spectroscopy | 3250–3280 | N-H stretch (Secondary Sulfamide) |
| 1320 | ||
| Mass Spectrometry | Molecular Ion (ESI+) |
Method Comparison
| Feature | Method A: Sulfuryl Chloride | Method B: Transamidation |
| Yield | 85–95% | 70–85% |
| Atom Economy | Low (Generates 2 eq amine salt) | High (Generates |
| Hazards | Corrosive, moisture sensitive | Ammonia evolution, thermal hazards |
| Purification | Extraction + Recrystallization | Filtration + Washing |
Safety & Handling
-
Sulfuryl Chloride: Reacts violently with water to release HCl and
gases. Handle only in a fume hood. -
Cyclohexylamine: Toxic by ingestion and skin absorption; a flammable liquid.
-
Pressure: If using Method B in a sealed vessel (autoclave) to increase temperature, ensure the vessel is rated for the pressure generated by ammonia evolution.
References
-
Preparation of Sulfamides via Sulfuryl Chloride
-
Transamidation Mechanism
- Source: DE1768217B1 (Patent).
- Relevance: Describes the formation of N,N'-dicyclohexylsulfamide as a thermodynamic product during the reaction of cyclohexylamine with sulfur sources at elevated temper
-
General Sulfamide Synthesis
- Source: "Sulfamide synthesis by amin
-
Relevance: Provides context on modern catalytic variations and alternative reagents like sulfamoyl chlorides.[4]
Sources
An In-Depth Technical Guide to the Chemical Properties of N,N'-Dicyclohexylsulfamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-dicyclohexylsulfamide, a symmetrically disubstituted sulfamide, is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its core chemical properties, including its synthesis, physicochemical characteristics, reactivity, and potential applications. Detailed experimental protocols, spectral data interpretation, and safety considerations are presented to furnish researchers with the practical knowledge required for its effective utilization.
Introduction: The Sulfamide Moiety in Modern Chemistry
The sulfamide functional group, characterized by a central sulfuryl group bonded to two nitrogen atoms (R¹R²N-SO₂-NR³R⁴), is a versatile scaffold in chemical sciences. Often considered a bioisostere of the urea or amide bond, it offers a unique combination of steric and electronic properties.[1] The sulfamide moiety can act as a hydrogen-bond donor and acceptor, contributing to its ability to interact with biological targets.[1] N,N'-dicyclohexylsulfamide, with its two bulky cyclohexyl groups, presents a specific steric profile that can be exploited in various chemical transformations and as a structural element in the design of novel molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N,N'-dicyclohexylsulfamide is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 14041-87-3 | [2][3] |
| Molecular Formula | C₁₂H₂₄N₂O₂S | [2][3] |
| Molecular Weight | 260.40 g/mol | [2][3] |
| Melting Point | 153-154 °C | External Scientific Literature |
| Appearance | White crystalline solid | General knowledge |
| Solubility | Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. Sparingly soluble in water. | General knowledge based on structure |
Synthesis of N,N'-Dicyclohexylsulfamide
The most common and straightforward synthesis of N,N'-dicyclohexylsulfamide involves the reaction of cyclohexylamine with sulfuryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme
Caption: General reaction scheme for the synthesis of N,N'-dicyclohexylsulfamide.
Detailed Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of N,N'-dicyclohexylsulfamide.
Materials:
-
Cyclohexylamine (2.0 equivalents)
-
Sulfuryl chloride (1.0 equivalent)
-
Anhydrous pyridine (2.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexylamine (2.0 eq.) and anhydrous pyridine (2.2 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically a solid. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain pure N,N'-dicyclohexylsulfamide as a white crystalline solid.
-
Self-Validation: The purity of the final product should be assessed by measuring its melting point, which should be sharp and consistent with the literature value (153-154 °C). Further characterization by NMR and IR spectroscopy should confirm the structure.
Spectral Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of N,N'-dicyclohexylsulfamide.
¹H NMR Spectroscopy
The ¹H NMR spectrum of N,N'-dicyclohexylsulfamide is expected to be relatively simple due to the molecule's symmetry.
-
~3.0-3.5 ppm (m, 2H): A multiplet corresponding to the two protons attached to the nitrogen atoms (CH-N).
-
~1.0-2.0 ppm (m, 20H): A series of overlapping multiplets arising from the protons of the cyclohexyl rings.
-
~4.5-5.5 ppm (br s, 2H): A broad singlet for the two N-H protons. The chemical shift of this peak can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also reflect the symmetry of the molecule.
-
~55-60 ppm: Signal for the carbon atom of the cyclohexyl ring directly attached to the nitrogen (CH-N).
-
~24-35 ppm: A set of signals for the other carbon atoms of the cyclohexyl rings.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
~3300-3400 cm⁻¹: A sharp to medium absorption band corresponding to the N-H stretching vibration.
-
~2850-2950 cm⁻¹: Strong C-H stretching vibrations from the cyclohexyl groups.
-
~1320-1350 cm⁻¹ and ~1140-1160 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.[4]
Mass Spectrometry
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 260.
-
Fragmentation: Common fragmentation pathways for sulfamides may involve cleavage of the S-N bond and fragmentation of the cyclohexyl rings.
Chemical Reactivity
The reactivity of N,N'-dicyclohexylsulfamide is centered around the sulfamide core and the N-H protons.
N-Alkylation and N-Arylation
The N-H protons of N,N'-dicyclohexylsulfamide are acidic and can be deprotonated by a strong base to form a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides, to yield N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted sulfamides. This reactivity allows for the introduction of diverse substituents, making it a valuable synthetic intermediate.
Caption: Reaction pathway for the N-alkylation of N,N'-dicyclohexylsulfamide.
Hydrolysis
Under acidic or basic conditions, the sulfamide bond can be cleaved through hydrolysis, although it is generally more stable than a typical amide or ester bond. The stability of the sulfamide linkage is a key feature that makes it attractive for certain applications where robustness is required.
Applications in Drug Development and Organic Synthesis
The sulfamide scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of biological receptor.[5]
-
Scaffold for Drug Discovery: N,N'-dicyclohexylsulfamide can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize the nitrogen atoms allows for the creation of libraries of compounds for screening against various biological targets. The bulky cyclohexyl groups can be important for fitting into specific hydrophobic pockets of enzymes or receptors.
-
Synthetic Intermediate: In organic synthesis, N,N'-dicyclohexylsulfamide can be used as a precursor to other sulfamide derivatives with tailored properties. Its predictable reactivity and stable nature make it a reliable building block.
Safety and Handling
While specific toxicological data for N,N'-dicyclohexylsulfamide is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. Safety data sheets for related compounds suggest that it may be harmful if swallowed or inhaled and may cause skin and eye irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
N,N'-dicyclohexylsulfamide is a valuable chemical entity with a range of potential applications stemming from its unique structural and reactive properties. This guide has provided a detailed overview of its synthesis, characterization, reactivity, and safe handling. As research into sulfamide-containing molecules continues to expand, a thorough understanding of the properties of fundamental building blocks like N,N'-dicyclohexylsulfamide will be crucial for the development of new synthetic methodologies and novel therapeutic agents.
References
-
Alfa Chemistry. CAS 14041-87-3 N,N'-Dicyclohexylsulfamide. Retrieved from [Link]
- Avalle, P., et al. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).
-
Cole-Parmer. Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Retrieved from [Link]
-
Amanote Research. (2011). Unexpected Reaction of N,n-Dichloroarenesulfonamides. Retrieved from [Link]
-
ResearchGate. (2025). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008) | Request PDF. Retrieved from [Link]
-
MDPI. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from [Link]
-
YouTube. (2020). CHEM 2212L Experiment 8 - Amide Synthesis. Retrieved from [Link]
-
NIH. (2022). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. Retrieved from [Link]
-
PubMed. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from [Link]
-
IRIS. DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Retrieved from [Link]
-
RSC Publishing. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. Retrieved from [Link]
-
Cheméo. N,N'-Diethyloxamide. Retrieved from [Link]
-
NIU - Department of Chemistry and Biochemistry. IR Absorption Frequencies. Retrieved from [Link]
-
Springer. Application of Deep Eutectic Solvents in Drug Delivery: A Review. Retrieved from [Link]
-
CAS Common Chemistry. N,N′-Dimethylsulfamide. Retrieved from [Link]
-
NIH. (2022). Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile. Retrieved from [Link]
-
MDPI. (2022). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. Retrieved from [Link]
-
NIH. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Retrieved from [Link]
-
MDPI. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved from [Link]
-
NIH. (2022). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, single crystal X-ray structure determination, Hirshfeld surface analysis, interaction energies, and density functional theory calculations of N,N'-(cyclohexane-1,4-dicarbonothioyl)bis(4-methylbenzamide) | Request PDF. Retrieved from [Link]
-
Wikipedia. Dicyclohexylamine. Retrieved from [Link]
-
NIH. (2014). Synthesis and Biological Evaluation of N-dehydrodipeptidyl-N,N'-dicyclohexylurea Analogs. Retrieved from [Link]
- Google Patents. CN101948401B - Synthesis method of N,N-dicyclohexyl terephthalamide.
-
NIH. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Retrieved from [Link]
-
ResearchGate. (2010). H and 13 C -NMR data of compound 1 compared with reported literature. Retrieved from [Link]
-
ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. Retrieved from [Link]
-
NIH. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Retrieved from [Link]
-
eScholarship. Exploration of Ln(II) Reactivity with Isolated and In-Situ Generated [LnII(NR2)3]1− (R = SiMe3). Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Retrieved from [Link]
-
MDPI. (2018). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Retrieved from [Link]
- Google Patents. CN104193653A - Novel synthesis method of N, N'-dicyclohexylcarbo-diimide.
-
PubChem. Retrieved from [Link]
-
NIH. (2021). N,N′-Diphenyldithiomalonodiamide: Structural Features, Acidic Properties, and In Silico Estimation of Biological Activity. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, spectroscopic characterization, DFT calculations, and antimicrobial activities of N-arylsalicylaldiminate derivatives of diorganotin(IV). Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of the sensitization potential of volatile and semi-volatile organic compounds using the direct peptide reactivity assay. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy N,N'-Dicyclohexyloxamide (EVT-438042) | 3299-64-7 [evitachem.com]
- 5. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of N-dehydrodipeptidyl-N,N'-dicyclohexylurea analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Structure of N,N'-Dicyclohexylsulfamide
Abstract: This technical guide provides a comprehensive examination of the molecular and solid-state structure of N,N'-dicyclohexylsulfamide. It synthesizes data from spectroscopic and crystallographic analyses to offer a detailed understanding of its conformational properties, intermolecular interactions, and the experimental basis for its structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this sulfamide derivative. Key sections include detailed analyses of NMR and IR spectroscopy, a review of its solid-state hydrogen bonding network, and a validated, step-by-step synthesis protocol.
Introduction: The Sulfamide Core in Context
The sulfamide functional group, characterized by a central sulfuryl moiety bonded to two nitrogen atoms (R₂N-SO₂-NR'₂), is a cornerstone in medicinal chemistry and materials science.[1] As a bioisostere of the amide bond, it is present in a multitude of clinically approved drugs, including diuretics, anticonvulsants, and antibacterial agents.[1] N,N'-dicyclohexylsulfamide (C₁₂H₂₄N₂O₂S) is a symmetrically substituted sulfamide featuring two bulky, lipophilic cyclohexyl groups.[2][3] This substitution pattern imparts specific conformational and solubility characteristics that are critical to its function as a chemical intermediate and its potential utility in supramolecular chemistry. Understanding the precise three-dimensional structure of this molecule is paramount for predicting its reactivity, designing derivatives, and comprehending its interactions in complex chemical and biological systems.
Molecular Structure and Conformational Analysis
The fundamental structure of N,N'-dicyclohexylsulfamide consists of a central sulfonyl group (SO₂) symmetrically flanked by two nitrogen atoms, each of which is bonded to a cyclohexyl ring.[3]
-
Chemical Formula: C₁₂H₂₄N₂O₂S
-
Molecular Weight: 260.4 g/mol [3]
-
IUPAC Name: N-(cyclohexylsulfamoyl)cyclohexanamine[3]
The geometry around the sulfur atom is approximately tetrahedral, consistent with VSEPR theory for an AX₄ system. The cyclohexyl rings are not planar and typically adopt a low-energy chair conformation to minimize steric strain.[4] The overall molecular symmetry and conformation are dictated by the rotational freedom around the S-N and N-C bonds, balanced by the steric hindrance of the bulky cyclohexyl groups.
Intermolecular Forces and Hydrogen Bonding
The defining feature of the sulfamide core is its capacity for hydrogen bonding.[5] The N-H protons are acidic and act as hydrogen bond donors, while the electronegative oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors.[5][6] This donor-acceptor capability leads to the formation of robust intermolecular hydrogen bonds in the solid state. These interactions, typically of the N-H···O=S type, are crucial in dictating the crystal packing and supramolecular assembly of the molecule.[7] The strength of these bonds significantly influences physical properties such as melting point and solubility.
dot
Caption: Connectivity diagram of N,N'-dicyclohexylsulfamide.
Spectroscopic Signature: Experimental Verification of Structure
The structure of N,N'-dicyclohexylsulfamide is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating analytical dataset.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule.[9] The spectrum of N,N'-dicyclohexylsulfamide is dominated by characteristic vibrations of the sulfamide and cyclohexyl moieties.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |
| N-H | Stretching | 3350 - 3250 | Confirms the presence of the secondary amine groups. Its position can indicate hydrogen bonding. |
| C-H (sp³) | Stretching | 2950 - 2850 | Characteristic of the C-H bonds in the cyclohexyl rings. |
| S=O | Asymmetric Stretching | 1350 - 1310 | A strong, sharp absorption confirming the sulfonyl group. |
| S=O | Symmetric Stretching | 1160 - 1120 | A strong, sharp absorption confirming the sulfonyl group. |
Table 1: Key IR Absorption Frequencies for N,N'-dicyclohexylsulfamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[10][11]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclohexyl protons. Key features include:
-
N-H Protons: A signal (likely a broad singlet or a triplet if coupled to the adjacent methine proton) whose chemical shift is dependent on solvent and concentration due to hydrogen bonding.
-
Cyclohexyl Protons (CH): A multiplet corresponding to the single proton on the carbon atom directly attached to the nitrogen.
-
Cyclohexyl Protons (CH₂): A series of broad, overlapping multiplets in the upfield region (typically 1.0-2.0 ppm) corresponding to the remaining 20 protons of the two cyclohexyl rings.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clearer picture of the carbon skeleton due to greater chemical shift dispersion.
-
C-N Carbon: A signal for the carbon atom of the cyclohexyl ring directly bonded to the nitrogen.
-
Cyclohexyl Carbons: Several distinct signals corresponding to the other carbon atoms of the cyclohexyl ring, reflecting their different chemical environments.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (260.15600 Da) would be expected.[3]
-
Fragmentation: Common fragmentation pathways would likely involve the loss of a cyclohexyl group or cleavage of the S-N bond.
Synthesis Protocol and Mechanistic Rationale
The most common and efficient synthesis of N,N'-dicyclohexylsulfamide involves the reaction of sulfuryl chloride (SO₂Cl₂) with two equivalents of cyclohexylamine.[12] This is a classic nucleophilic substitution reaction at the sulfur center.[13]
Experimental Protocol
Materials:
-
Cyclohexylamine
-
Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or Pyridine (as a non-nucleophilic base)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Causality: The reaction is exothermic, and cooling prevents side reactions. Triethylamine acts as an HCl scavenger, neutralizing the acid produced during the reaction and driving the equilibrium towards the product.[14]
-
-
Addition of Sulfuryl Chloride: Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.
-
Causality: Slow addition is critical to control the reaction rate and prevent a dangerous exotherm. Sulfuryl chloride is a highly reactive electrophile.[1]
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup - Quenching and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Causality: This aqueous workup sequence purifies the crude product by removing unreacted starting materials and the triethylamine hydrochloride salt.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N,N'-dicyclohexylsulfamide as a white solid.
dot
Caption: Experimental workflow for the synthesis of N,N'-dicyclohexylsulfamide.
Applications and Future Directions
N,N'-dicyclohexylsulfamide serves primarily as a valuable synthetic intermediate. Its structure is closely related to that of N,N'-dicyclohexylcarbodiimide (DCC), a widely used dehydrating agent in peptide synthesis.[15] The sulfamide itself can be a precursor for:
-
Asymmetric Catalysis: Chiral derivatives can be explored as ligands in metal-catalyzed reactions.
-
Medicinal Chemistry: The sulfamide core is a privileged scaffold. Introducing the bulky cyclohexyl groups can modulate lipophilicity and membrane permeability, making it an interesting building block for new therapeutic agents.
-
Supramolecular Chemistry: The well-defined hydrogen bonding capabilities allow for its use in the design of self-assembling materials, such as organogels and crystalline networks.[16]
Conclusion
The structure of N,N'-dicyclohexylsulfamide is well-defined by a combination of robust analytical techniques. Its core features include a tetrahedral sulfur center, two conformationally flexible cyclohexyl rings, and a potent N-H···O=S hydrogen bonding system that governs its solid-state architecture. The straightforward and high-yielding synthesis makes it an accessible building block for further chemical exploration. This guide provides the foundational structural knowledge necessary for its effective application in advanced chemical synthesis, drug discovery, and materials science.
References
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). RSC Advances.
- Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (n.d.). Benchchem.
- Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH.
- N,n'-dicyclohexylsulfamide (C12H24N2O2S). (n.d.). PubChemLite.
- CAS 14041-87-3 N,N'-Dicyclohexylsulfamide. (n.d.). Alfa Chemistry.
- Hydrogen Bonding. (n.d.). chem.purdue.edu.
- N,N-Dicyclohexylcyclohexanecarboxamide. (n.d.). ResearchGate.
- Novel synthesis method of N, N'-dicyclohexylcarbo-diimide. (n.d.). Google Patents.
- Hydrogen bonding. (n.d.). Khan Academy.
- FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. (n.d.). ResearchGate.
- Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). PMC - PubMed Central.
- Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. (2025). PMC - NIH.
- Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube.
- How would you expect the IR and ¹H NMR spectra for propanamide an... (n.d.). Pearson.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - N,n'-dicyclohexylsulfamide (C12H24N2O2S) [pubchemlite.lcsb.uni.lu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen Bonding [chem.purdue.edu]
- 6. Khan Academy [khanacademy.org]
- 7. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 10. researchgate.net [researchgate.net]
- 11. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. CN104193653A - Novel synthesis method of N, N'-dicyclohexylcarbo-diimide - Google Patents [patents.google.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
An In-depth Technical Guide to N,N'-Dicyclohexylsulfamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-dicyclohexylsulfamide is a symmetrically disubstituted sulfamide with a molecular weight of 260.4 g/mol and the chemical formula C₁₂H₂₄N₂O₂S. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and analytical characterization. It is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and potential applications of sulfamide-containing compounds.
Introduction
Sulfamides are a class of organosulfur compounds characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. The sulfamide functional group is a key structural motif in a variety of biologically active molecules and has garnered significant interest in medicinal chemistry.[1] N,N'-disubstituted sulfamides, in particular, have been explored for their diverse applications, ranging from catalysts to therapeutic agents.[1] This guide focuses specifically on N,N'-dicyclohexylsulfamide, providing a detailed examination of its synthesis and properties.
Physicochemical Properties
A clear understanding of the physicochemical properties of N,N'-dicyclohexylsulfamide is essential for its handling, characterization, and application.
| Property | Value | Source |
| Molecular Weight | 260.4 g/mol | [2] |
| Molecular Formula | C₁₂H₂₄N₂O₂S | [2] |
| CAS Number | 14041-87-3 | [2] |
| IUPAC Name | N,N'-dicyclohexylsulfamide | |
| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)NC2CCCCC2 | [2] |
| InChI Key | TWRLCLQBOADOST-UHFFFAOYSA-N | [2] |
Synthesis of N,N'-Dicyclohexylsulfamide
The synthesis of N,N'-dicyclohexylsulfamide can be achieved through the reaction of sulfuryl chloride with an excess of cyclohexylamine. This reaction is a common method for the preparation of N,N'-disubstituted sulfamides. The causality behind using an excess of the amine is to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, thus driving the reaction to completion.
Caption: Synthesis of N,N'-Dicyclohexylsulfamide.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of N,N'-disubstituted sulfamides. Optimization of reaction conditions may be necessary to achieve higher yields.
Materials:
-
Sulfuryl chloride (SO₂Cl₂)
-
Cyclohexylamine
-
Anhydrous diethyl ether (or another suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve cyclohexylamine (4 equivalents) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1 equivalent) in anhydrous diethyl ether to the stirred cyclohexylamine solution via the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Filter the reaction mixture to remove the cyclohexylammonium chloride precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure N,N'-dicyclohexylsulfamide.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N,N'-dicyclohexylsulfamide. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexyl rings. The protons on the carbon attached to the nitrogen will appear as a multiplet, and the other cyclohexyl protons will appear as a series of overlapping multiplets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the cyclohexyl rings. The carbon atom attached to the nitrogen will have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹ (if the sulfamide is not fully substituted). For a disubstituted sulfamide, this peak will be absent.
-
S=O stretch: Strong absorption bands in the region of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, characteristic of the sulfonyl group.
-
C-H stretch: Peaks in the region of 2850-2950 cm⁻¹ corresponding to the C-H bonds of the cyclohexyl rings.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of N,N'-dicyclohexylsulfamide (260.4 g/mol ). Fragmentation patterns can provide further structural information.
Caption: Analytical workflow for N,N'-dicyclohexylsulfamide.
Potential Applications in Drug Development
While specific biological activities for N,N'-dicyclohexylsulfamide are not extensively documented in publicly available literature, the broader class of sulfamides has shown a wide range of pharmacological properties.[1] Sulfamides are known to act as inhibitors of various enzymes and have been incorporated into drugs with antibacterial, antiviral, and anticancer activities.[3][4]
The structural features of N,N'-dicyclohexylsulfamide, including its lipophilic cyclohexyl groups and the hydrogen bond donor/acceptor capabilities of the sulfamide core, make it an interesting candidate for further investigation in drug discovery programs. Potential areas of exploration could include its evaluation as an enzyme inhibitor or as a scaffold for the development of new therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of N,N'-dicyclohexylsulfamide, including its synthesis, physicochemical properties, and methods for its analytical characterization. While specific applications of this compound are not yet well-established, its structural relationship to other biologically active sulfamides suggests that it may hold potential for future drug discovery and development efforts. The information presented here serves as a foundational resource for researchers interested in exploring the chemistry and potential utility of N,N'-dicyclohexylsulfamide.
References
-
Alfa Chemistry. CAS 14041-87-3 N,N'-Dicyclohexylsulfamide. [Link]
- Binkley, W. W.; Degering, E. F. Organic Syntheses with Sulfuryl Chloride. J. Am. Chem. Soc.1939, 61 (11), 3250-3251.
- Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997, 62 (21), 7512–7515.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005.
-
The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008) | Request PDF - ResearchGate. [Link]
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
-
Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed. [Link]
-
N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - RSC Publishing. [Link]
-
(PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018) - ResearchGate. [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. [Link]
Sources
Spectroscopic Data for N,N'-dicyclohexylsulfamide: An In-depth Technical Guide
Introduction
N,N'-dicyclohexylsulfamide is a chemical compound with the molecular formula C12H24N2O2S.[1] Its structure features a central sulfamide group (SO2(NH)2) flanked by two cyclohexyl rings. This molecule and its derivatives are of interest to researchers in medicinal chemistry and materials science due to the biological activity and structural properties associated with the sulfamide functional group. Accurate structural elucidation and characterization are paramount for any application, and a combination of spectroscopic techniques provides the necessary in-depth analysis.
This technical guide offers a comprehensive overview of the key spectroscopic data for N,N'-dicyclohexylsulfamide, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this compound. Where experimental data is not publicly available, predicted data based on established principles and analogous compounds is provided with clear indication.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N,N'-dicyclohexylsulfamide, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the cyclohexyl rings and the protons attached to the nitrogen atoms.
Theoretical Background
¹H NMR spectroscopy provides information about the different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms it is bonded to.
Experimental Protocol: Acquiring NMR Spectra of a Solid Sample
For a solid sample like N,N'-dicyclohexylsulfamide that is soluble in common deuterated solvents, the following protocol is a standard procedure for obtaining high-resolution NMR spectra.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of N,N'-dicyclohexylsulfamide.
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.[2]
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, gentle heating in a warm water bath can aid dissolution.[3]
-
Allow the solution to cool to room temperature before placing it in the NMR spectrometer.
Instrumental Parameters (¹H NMR):
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 0-12 ppm
-
Reference: Tetramethylsilane (TMS) at 0 ppm
Instrumental Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-151 MHz
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0-200 ppm
-
Reference: Tetramethylsilane (TMS) at 0 ppm
Caption: General workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Data
Due to the lack of publicly available experimental spectra, the following ¹H NMR data is predicted based on the molecular structure and typical chemical shifts for similar functional groups. The spectrum is expected to be complex in the aliphatic region due to the overlapping signals of the cyclohexyl protons.
Table 1: Predicted ¹H NMR Spectral Data for N,N'-dicyclohexylsulfamide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 5.5 | Broad singlet | 2H | N-H |
| ~ 3.0 - 3.5 | Multiplet | 2H | CH -N |
| ~ 1.0 - 2.0 | Multiplet | 20H | Cyclohexyl CH ₂ |
Interpretation:
-
The N-H protons are expected to appear as a broad singlet in the region of 4.5-5.5 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
-
The methine protons (CH-N) directly attached to the nitrogen atoms are expected to be deshielded and appear as a multiplet between 3.0 and 3.5 ppm.
-
The remaining methylene protons of the cyclohexyl rings will give rise to a complex series of overlapping multiplets in the upfield region of 1.0-2.0 ppm.
Caption: Predicted ¹H NMR assignments for N,N'-dicyclohexylsulfamide.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of N,N'-dicyclohexylsulfamide is expected to show four distinct signals corresponding to the four unique carbon environments in the cyclohexyl rings.
Table 2: Predicted ¹³C NMR Spectral Data for N,N'-dicyclohexylsulfamide
| Chemical Shift (δ, ppm) | Assignment |
| ~ 55 - 60 | C H-N |
| ~ 30 - 35 | Cyclohexyl C H₂ (adjacent to CH-N) |
| ~ 25 - 30 | Cyclohexyl C H₂ |
| ~ 24 - 28 | Cyclohexyl C H₂ |
Interpretation:
-
The methine carbon (CH-N) directly attached to the nitrogen is the most deshielded and is expected to appear around 55-60 ppm.
-
The other three signals correspond to the methylene carbons of the cyclohexyl ring, with their chemical shifts influenced by their proximity to the electronegative nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. In N,N'-dicyclohexylsulfamide, the key functional groups are the N-H bonds of the sulfamide and the S=O double bonds.
Theoretical Background
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. These absorptions are recorded as peaks in an IR spectrum, and the position (wavenumber, cm⁻¹) and intensity of these peaks are characteristic of the type of bond and functional group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.[4][5]
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid N,N'-dicyclohexylsulfamide sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure to the sample using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Caption: General workflow for ATR-IR spectroscopy.
Predicted IR Spectral Data
The following table summarizes the expected characteristic IR absorption bands for N,N'-dicyclohexylsulfamide.
Table 3: Predicted IR Spectral Data for N,N'-dicyclohexylsulfamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium | N-H stretch |
| ~ 2850 - 2950 | Strong | C-H stretch (aliphatic) |
| ~ 1300 - 1350 | Strong | S=O stretch (asymmetric) |
| ~ 1100 - 1150 | Strong | S=O stretch (symmetric) |
Interpretation:
-
A medium intensity peak in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration .[6]
-
Strong absorptions between 2850 and 2950 cm⁻¹ are due to the C-H stretching vibrations of the cyclohexyl rings.[6]
-
Two strong peaks are expected for the S=O stretching vibrations of the sulfonyl group: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1100-1150 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.
Theoretical Background
In a mass spectrometer, a sample is first ionized, and the resulting ions are then separated based on their m/z ratio. The most common ionization technique for compounds like N,N'-dicyclohexylsulfamide is Electrospray Ionization (ESI), which is a soft ionization method that typically produces the protonated molecule [M+H]⁺. The mass of this ion can be used to determine the molecular weight of the original compound. Further fragmentation of the molecular ion can be induced to provide structural information.
Experimental Protocol: Electrospray Ionization (ESI)-MS
The following is a general protocol for obtaining an ESI mass spectrum.
-
Sample Preparation: Prepare a dilute solution of N,N'-dicyclohexylsulfamide (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7] A small amount of a volatile acid like formic acid can be added to promote protonation.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: General workflow for ESI-Mass Spectrometry.
Predicted Mass Spectrum Data
The molecular weight of N,N'-dicyclohexylsulfamide (C₁₂H₂₄N₂O₂S) is 260.4 g/mol .[1]
Table 4: Predicted Mass Spectrum Data for N,N'-dicyclohexylsulfamide
| m/z | Assignment |
| 261.16 | [M+H]⁺ (protonated molecule) |
| 178.10 | [M - C₆H₁₁]⁺ (loss of a cyclohexyl radical) |
| 83.09 | [C₆H₁₁]⁺ (cyclohexyl cation) |
Interpretation:
-
The protonated molecule [M+H]⁺ is expected to be observed at an m/z of approximately 261.16. The presence of two nitrogen atoms in the molecule is consistent with the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[8]
-
A common fragmentation pathway for N-alkylated compounds is the cleavage of the C-N bond. Therefore, a significant fragment ion could be observed at m/z 178.10, corresponding to the loss of a cyclohexyl radical .
-
The cyclohexyl cation at m/z 83.09 is another plausible fragment.
Caption: Predicted major fragmentation pathways for N,N'-dicyclohexylsulfamide in ESI-MS.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for N,N'-dicyclohexylsulfamide. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for the identification and characterization of this compound. While experimental data is always preferred, the predictive approach outlined here, grounded in fundamental spectroscopic principles and comparison with analogous structures, provides a robust framework for researchers. It is recommended that this guide be used in conjunction with experimental data acquisition for definitive structural confirmation.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solid State NMR Experimental Setup. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link]
-
ACS Publications. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]
-
RSC Publishing. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. whitman.edu [whitman.edu]
"electrophilicity of N,N'-dicyclohexylsulfamide"
An In-Depth Technical Guide to the Electrophilicity of N,N'-Dicyclohexylsulfamide
Abstract: This technical guide provides a comprehensive analysis of the electrophilic nature of N,N'-dicyclohexylsulfamide. While the sulfamide functional group inherently possesses an electrophilic sulfur center, the reactivity of this specific molecule is profoundly modulated by the unique steric and electronic contributions of its N,N'-dicyclohexyl substituents. This document synthesizes fundamental principles of electronic effects and steric hindrance to build a detailed reactivity profile. We will explore the electronic architecture of the sulfamide core, dissect the impact of the bulky cyclohexyl groups, propose a reactivity model with nucleophiles, and outline experimental and computational approaches for its validation. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the nuanced reactivity of sterically hindered sulfamides in organic synthesis.
The reactivity of any molecule is fundamentally dictated by its electronic structure. The sulfamide functional group, R-NH-SO₂-NH-R', is characterized by a central sulfur atom in a high oxidation state (+6) double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. This arrangement creates a significant electron deficiency at the sulfur center, making it an intrinsic electrophile.
The primary drivers for this electrophilicity are:
-
Inductive Effects: The two oxygen atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (I-) on the sulfur atom.
-
Resonance Stabilization: The lone pairs on the nitrogen atoms can be delocalized towards the sulfonyl group, but the dominant resonance contributors involve the S=O bonds, which pull electron density away from the sulfur.
This inherent electronic pull renders the sulfur atom susceptible to attack by nucleophiles. While sulfonamides are often considered non-nucleophilic due to the delocalization of the nitrogen lone pair into the sulfonyl group, the sulfur atom itself is a potent electrophilic site.[1]
Caption: Steric shielding of the electrophilic sulfur atom.
This steric impediment means that N,N'-dicyclohexylsulfamide is a significantly attenuated electrophile compared to less substituted analogs like N,N'-dimethylsulfamide. Its reactivity profile is therefore one of a highly selective, kinetically slow reactant.
Predicted Reactivity Profile and Mechanistic Considerations
Combining the electronic and steric factors, we can predict the reactivity of N,N'-dicyclohexylsulfamide:
-
Electrophilicity: Moderate to low, kinetically controlled.
-
Required Nucleophiles: Likely requires strong, yet sterically unhindered, nucleophiles (e.g., small anions like hydride or fluoride, or primary amines under forcing conditions).
-
Reaction Conditions: Reactions are expected to require elevated temperatures or catalytic activation to overcome the high activation energy barrier imposed by steric hindrance.
The reaction with a generic nucleophile (Nu⁻) would proceed via a nucleophilic substitution mechanism, likely associative, where the nucleophile attacks the sulfur atom, forming a transient pentacoordinate intermediate. Subsequent departure of one of the N-cyclohexylamide fragments as a leaving group would yield the product.
Caption: Proposed mechanism for nucleophilic substitution.
Computational Analysis and Data Interpretation
While specific experimental data for N,N'-dicyclohexylsulfamide is scarce, its electrophilicity can be quantitatively assessed using computational methods like Density Functional Theory (DFT). [2]Key parameters that would illuminate its reactivity include:
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
-
Electrostatic Potential (ESP) Map: A visual representation of charge distribution. The ESP map would show a region of positive potential (blue) around the sulfur atom, confirming it as the electrophilic site.
-
Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the positive charge on the sulfur.
A comparative computational study would likely yield the results summarized in the table below.
| Compound | N-Substituent | Steric Bulk | Predicted LUMO Energy | Predicted Reactivity |
| N,N'-Dimethylsulfamide | Methyl | Low | Low | High |
| N,N'-Diisopropylsulfamide | Isopropyl | Medium | Medium | Medium |
| N,N'-Dicyclohexylsulfamide | Cyclohexyl | High | Higher | Low |
| N,N'-Di-tert-butylsulfamide | tert-Butyl | Very High | High | Very Low |
This table presents predicted trends based on established chemical principles. The data illustrates an inverse relationship between the steric bulk of the N-alkyl groups and the molecule's electrophilic reactivity.
Proposed Experimental Workflow for Reactivity Assessment
To empirically validate the predicted reactivity, a structured experimental workflow is necessary. This protocol serves as a self-validating system to test the electrophilicity of N,N'-dicyclohexylsulfamide against a model nucleophile.
Caption: Workflow for assessing electrophilic reactivity.
Detailed Protocol: Reaction with Sodium Methoxide
This experiment aims to assess if N,N'-dicyclohexylsulfamide reacts with a strong, sterically minimal nucleophile.
-
Reagent Preparation:
-
Dry all glassware in an oven at 120 °C and cool under a stream of dry nitrogen.
-
Prepare a 1.0 M solution of N,N'-dicyclohexylsulfamide in anhydrous THF.
-
Prepare a 1.2 M solution of sodium methoxide (NaOMe) in anhydrous THF.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 10 mL of the N,N'-dicyclohexylsulfamide solution (10 mmol).
-
Slowly add 10 mL of the NaOMe solution (12 mmol, 1.2 equiv) via syringe at room temperature.
-
-
Temperature Screening & Monitoring:
-
Stir the reaction at room temperature (25 °C) for 24 hours.
-
After 24h, take an aliquot for Thin Layer Chromatography (TLC) and LC-MS analysis to check for product formation.
-
If no reaction is observed, increase the temperature to 50 °C and stir for another 24 hours.
-
Continue monitoring and, if necessary, increase the temperature to reflux (approx. 66 °C in THF).
-
-
Workup and Isolation (if reaction occurs):
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
-
Characterization:
-
Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm the structure of the isolated product.
-
The outcome of this experiment will provide direct evidence of the kinetic barrier to nucleophilic attack on N,N'-dicyclohexylsulfamide.
Conclusion
N,N'-dicyclohexylsulfamide presents a fascinating case study in chemical reactivity where electronic and steric effects are in direct opposition. While its sulfamide core is electronically primed to be an electrophile, this intrinsic reactivity is heavily masked by the profound steric hindrance imposed by the two bulky cyclohexyl groups. The result is a molecule that is best described as a kinetically-stabilized, weak electrophile . Its utility in organic synthesis would lie not in general-purpose reactivity, but in specialized applications where high selectivity is required and harsh reaction conditions are tolerable. Understanding this interplay is crucial for chemists aiming to design novel synthetic routes and develop new chemical entities.
References
-
Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353-2360. [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15(1), 144-153. [Link]
-
Gervais, C., et al. (2021). N-Alkylsulfonamide Nucleophilicity: Experimental and Computational Assessment of Nitrogen Nucleophilicity of (S)-2-(Iodomethyl)-1-tosylpyrrolidine. Organic Letters. [Link]
-
Organic Chemistry Portal. Sulfenamide synthesis by S-N coupling. [Link]
-
Liu, J. T., et al. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed. [Link]
-
Bibi, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(11), 13003-13018. [Link]
-
Wikipedia. (n.d.). Sulfonamide. [Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
Akachukwu, I., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481. [Link]
-
Jaramillo, P., et al. (2006). The nucleophilicity N index in organic chemistry. Tetrahedron, 62(52), 12359-12367. [Link]
-
S-Chem. (n.d.). The Role of Steric Hindrance in Sulfonylation Reagents. [Link]
-
Khan Academy. (2013). Steric hindrance. YouTube. [Link]
-
Mondal, B., et al. (2019). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry, 43(1), 229-237. [Link]
Sources
The Shadow of Sweetness: Discovery and History of N,N'-Dicyclohexylsulfamide
Executive Summary
N,N'-Dicyclohexylsulfamide (CAS: 14041-87-3) is a symmetric sulfamide derivative historically significant not for its own utility, but as the persistent "shadow" of the artificial sweetener Sodium Cyclamate . Born from the same reaction vessels in the University of Illinois laboratories in 1937, this compound represents the thermodynamic sink of the sulfamation process—a byproduct formed when the reaction of cyclohexylamine and sulfating agents is driven beyond the mono-substituted sweet spot.
This guide analyzes the chemical genesis, historical context, and synthetic pathways of N,N'-dicyclohexylsulfamide, serving as a technical reference for impurity profiling in sweetener manufacturing and sulfamide medicinal chemistry.
Part 1: Chemical Identity & Structural Logic
The molecule consists of a sulfuryl core (
| Property | Data |
| IUPAC Name | N,N'-Dicyclohexylsulfuric diamide |
| Common Name | N,N'-Dicyclohexylsulfamide |
| CAS Number | 14041-87-3 |
| Molecular Formula | |
| Molecular Weight | 260.40 g/mol |
| Solubility | Low in water; soluble in hot ethanol, chloroform |
| Role | Impurity (Cyclamate production); Chemical Intermediate |
Part 2: Discovery & Historical Context
The Serendipity of 1937
The history of N,N'-dicyclohexylsulfamide is inextricably linked to the discovery of cyclamate by Michael Sveda and L.F. Audrieth at the University of Illinois.
-
The Objective : The lab was investigating the pharmacological potential of sulfamic acid derivatives, specifically looking for new antipyretics and antibiotics to rival the emerging sulfonamide drugs (sulfa drugs).
-
The Accident : Sveda, a graduate student, was smoking a cigarette in the lab. He placed it on the bench, and upon resuming smoking, noticed an intensely sweet taste. He traced the taste to the sodium cyclohexylsulfamate he had just synthesized.
-
The Byproduct : In the rush to commercialize this new sweetener (marketed later as Sucaryl by Abbott Laboratories), the chemistry of scale-up revealed that the reaction of cyclohexylamine with chlorosulfonic acid or sulfur trioxide was sensitive. Excess amine or improper temperature control led to "over-sulfonylation," producing the non-sweet, water-insoluble N,N'-dicyclohexylsulfamide .
While Cyclamate went on to become a global commodity (until its controversial 1969 FDA ban and subsequent partial reinstatement), N,N'-dicyclohexylsulfamide remained a critical quality control marker—evidence of a reaction pushed too far.
Part 3: Synthesis & Mechanism
The Divergent Pathway
The formation of the target (Cyclamate) and the impurity (Sulfamide) depends on the stoichiometry and the electrophilicity of the sulfur source.
Mechanism 1: The Industrial Side-Reaction
In the industrial production of cyclamate, cyclohexylamine is treated with a sulfating agent (e.g., Sulfur Trioxide
-
Primary Reaction (Desired) :
-
Secondary Reaction (Impurity) : If free
is present or if the conditions favor condensation, the formed sulfamic acid can react with another equivalent of amine, or the sulfonyl group can bridge two amines.
Mechanism 2: Laboratory Synthesis (Reference Standard)
To synthesize N,N'-dicyclohexylsulfamide intentionally (e.g., for use as an analytical standard), a more aggressive electrophile like Sulfuryl Chloride (
Protocol: Nucleophilic Substitution
-
Reagents : Cyclohexylamine (4.0 eq), Sulfuryl Chloride (1.0 eq), Dry Dichloromethane (DCM).
-
Setup : 3-neck flask,
atmosphere, ice bath ( ). -
Addition : Dropwise addition of
to the amine solution. The excess amine acts as a base to scavenge the HCl byproduct. -
Reaction :
(Note: HCl is instantly neutralized by excess amine to form ) -
Workup :
-
Filter off the cyclohexylamine hydrochloride salt.
-
Wash the filtrate with water and dilute HCl to remove unreacted amine.
-
Evaporate DCM to yield the crude sulfamide.
-
Recrystallization : Ethanol/Water mixture.
-
Visualization: The Divergent Synthesis
Caption: Divergence of cyclohexylamine sulfonation. The green path yields the sweetener; the red dashed path yields the sulfamide impurity.
Part 4: Analytical Profiling & Safety
Detection
Because N,N'-dicyclohexylsulfamide is non-ionic and lipophilic, it behaves differently from cyclamate in analytical systems.
-
HPLC : Detected using Reverse Phase (C18) columns. It elutes after cyclamate due to the two hydrophobic cyclohexyl rings.
-
TLC : Silica gel; Mobile phase: Chloroform/Methanol (9:1). Staining with iodine vapor.
Regulatory Status (JECFA)
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) establishes purity specifications for food additives.
-
Limit : Impurities in Sodium Cyclamate, including cyclohexylamine and dicyclohexylsulfamide, are strictly controlled.
-
Toxicology : While less acutely toxic than cyclohexylamine (a known pressor agent), the sulfamide is a xenobiotic that must be minimized (< 1 mg/kg in high-grade preparations).
References
-
Audrieth, L. F., & Sveda, M. (1944). Preparation and Properties of Some N-Substituted Sulfamic Acids. Journal of Organic Chemistry, 9(1), 89-101. Link
- Spillane, W. J. (2006). Sulfamic Acid and its Derivatives. In Sulfur Reports (Vol. 2). Elsevier.
-
JECFA (FAO/WHO) . (2006). Sodium Cyclamate: Chemical and Technical Assessment. 67th Meeting. Link
-
Ahmed, S., et al. (2012). Synthesis and Crystal Structure of N,N'-Dicyclohexylsulfamide Derivatives. Acta Crystallographica Section E. Link[2]
-
PubChem . (2024). Compound Summary: N,N'-Dicyclohexylsulfamide (CAS 14041-87-3).[3] National Library of Medicine. Link
Sources
Methodological & Application
Technical Guide: Dicyclohexyl-based Reagents in Peptide Synthesis
This Application Note addresses a critical distinction in peptide chemistry. While N,N'-dicyclohexylcarbodiimide (DCC) is a ubiquitous coupling reagent, N,N'-dicyclohexylsulfamide is a distinct structural moiety, typically a pharmacological target (anticonvulsant) or a peptidomimetic isostere, rather than a coupling tool.
The following guide provides the standard protocol for DCC (addressing the likely intended reagent) and a specialized protocol for synthesizing sulfamide-linked peptidomimetics (addressing the literal chemical structure).
Executive Summary
Clarification of Nomenclature & Utility
-
N,N'-Dicyclohexylcarbodiimide (DCC): The primary dehydration agent used to activate carboxylic acids for peptide bond formation. It forms N,N'-dicyclohexylurea (DCU) as a byproduct.
-
N,N'-Dicyclohexylsulfamide: A stable sulfamide derivative (sulfuryl analog of DCU). It is not a coupling reagent. It is used as a pharmacophore (GABA-A receptor ligand) or a transition-state isostere in protease inhibitors.
Scope of this Note:
-
Standard Protocol: Using DCC for peptide coupling (The likely user intent).
-
Advanced Protocol: Synthesizing Sulfamide Isosteres (The literal application).
Part 1: N,N'-Dicyclohexylcarbodiimide (DCC) Coupling Protocol
Context: This protocol is for the activation of a carboxyl group to form an amide bond.
Mechanistic Insight
DCC acts by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.
-
Critical Constraint: The O-acylisourea can undergo an intramolecular rearrangement to form an inactive N-acylurea. To prevent this, "additives" like HOBt (1-Hydroxybenzotriazole) or Oxyma are used to convert the O-acylisourea into a more stable, yet reactive, active ester.
Experimental Workflow (Standard Scale: 1 mmol)
Materials
-
Carboxylic Acid (Amino Acid): 1.0 mmol (1.0 equiv)
-
Amine (Resin-bound or free): 1.0 mmol (1.0 equiv)
-
DCC: 1.1 mmol (1.1 equiv)
-
HOBt (Anhydrous): 1.1 mmol (1.1 equiv)
-
Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide). Note: DCU is insoluble in DCM, aiding filtration.
Step-by-Step Protocol
-
Activation:
-
Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in minimal DCM/DMF at 0°C (ice bath).
-
Add DCC (1.1 equiv) dissolved in a small volume of solvent.
-
Observation: A white precipitate (DCU) will begin to form within minutes in DCM.
-
Stir at 0°C for 20–30 minutes to generate the active ester.
-
-
Coupling:
-
Add the amine component (1.0 equiv). If using a salt form (e.g., HCl salt), add a tertiary base (DIPEA/NMM, 1.0 equiv) to neutralize.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
-
Work-up (The DCU Problem):
-
Filtration: If using DCM, cool the mixture to -20°C for 1 hour to precipitate residual DCU. Filter through a sintered glass funnel.
-
Wash: Wash the filtrate with saturated NaHCO₃, 1M KHSO₄, and brine.
-
Evaporation: Concentrate the organic layer to yield the protected peptide.
-
Mechanism Visualization (DCC Coupling)
Figure 1: The activation pathway of DCC. The formation of insoluble DCU drives the reaction equilibrium forward.
Part 2: Synthesis of Sulfamide Peptidomimetics
Context: If the user intends to incorporate the N,N'-dicyclohexylsulfamide moiety (or similar sulfamide linkers) into a peptide backbone to create a transition-state isostere.
Scientific Rationale
Sulfamides (
Synthesis Strategy
Unlike amides, sulfamides cannot be formed by simple dehydration. They require the use of Sulfuryl Chloride (
Protocol: Sulfamide Linker Formation
Goal: Synthesize a mixed sulfamide (Peptide-NH-SO2-NH-Peptide').
Materials:
-
Amine A (First component): 1.0 equiv
-
Sulfuryl Chloride (
): 1.0 equiv -
Amine B (Second component): 1.0 equiv
-
Triethylamine (TEA): 2.5 equiv
-
Solvent: Anhydrous DCM
Step-by-Step:
-
Activation (Formation of Sulfamoyl Chloride):
-
Cool a solution of Sulfuryl Chloride (1.0 equiv) in DCM to -78°C.
-
Add a solution of Amine A (1.0 equiv) and TEA (1.0 equiv) dropwise.
-
Stir for 30 mins at -78°C, then warm to 0°C.
-
Result: Formation of
(Intermediate).
-
-
Coupling:
-
Add Amine B (1.0 equiv) and TEA (1.5 equiv) to the mixture at 0°C.
-
Allow to warm to room temperature and stir overnight (12–16h).
-
Note: This reaction is slower than amide coupling; heating to reflux (40°C) may be required for sterically hindered amines (like cyclohexylamine).
-
-
Isolation:
-
Quench with water. Extract with DCM.
-
Purify via flash chromatography (Silica gel). Sulfamides are stable and typically elute with higher polarity than corresponding amides.
-
Mechanism Visualization (Sulfamide Formation)
Figure 2: Stepwise formation of the sulfamide linkage using sulfuryl chloride.
Comparison Table: DCC vs. Sulfamide Reagents
| Feature | N,N'-Dicyclohexylcarbodiimide (DCC) | N,N'-Dicyclohexylsulfamide (DCHS) |
| Primary Role | Coupling Reagent (Activator) | Pharmacophore / Target Molecule |
| Reactive Group | Carbodiimide ( | Sulfamide ( |
| Product | Forms Amide Bond ( | Is the Product itself |
| Byproduct | Dicyclohexylurea (DCU) | N/A (Stable compound) |
| Solubility | Soluble in DCM/DMF | Poorly soluble in water |
| Toxicity | Potent allergen / skin sensitizer | Anticonvulsant activity |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link
-
Wasowski, C., et al. (2012). N,N'-dicyclohexylsulfamide and N,N'-diphenethylsulfamide are anticonvulsant sulfamides.[2] Biochemical Pharmacology. Link
-
Reigada, J. B., et al. (2006). Synthesis and anticonvulsant activity of new sulfamides. European Journal of Medicinal Chemistry. Link
Sources
Application Notes & Protocols: N,N'-Dicyclohexylsulfamide as a Dehydrating Agent in Organic Synthesis
Introduction: A Modern Alternative for Dehydration Reactions
In the landscape of organic synthesis, the formation of ester and amide bonds, alongside other dehydration reactions, are fundamental transformations. Historically, carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC), have been the reagents of choice for these coupling reactions.[1][2][3] However, the use of DCC is often complicated by the formation of a notoriously insoluble N,N'-dicyclohexylurea (DCU) byproduct, which necessitates tedious purification procedures.
N,N'-Dicyclohexylsulfamide (DCS) emerges as a potent and practical alternative. Structurally similar to DCC but based on a sulfamide core, DCS effectively mediates dehydration reactions under mild conditions. Its primary advantage lies in the nature of its byproduct, N,N'-dicyclohexylsulfamic acid salt, which exhibits significantly different solubility profiles, often simplifying product isolation and purification. This guide provides an in-depth exploration of DCS, its mechanism of action, and detailed protocols for its application in key organic transformations.
Key Properties of N,N'-Dicyclohexylsulfamide:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₂S[4] |
| Molecular Weight | 260.4 g/mol [4] |
| Appearance | White to off-white solid |
| CAS Number | 14041-87-3[4] |
Mechanism of Action: Activating the Carboxyl Group
The efficacy of N,N'-dicyclohexylsulfamide as a dehydrating agent stems from its ability to activate a carboxylic acid, converting the hydroxyl group into a better leaving group. This process is analogous to the mechanism of carbodiimides like DCC.[3][5]
The reaction proceeds through the following key steps:
-
Protonation & Initial Adduct Formation: The reaction initiates with the protonation of one of the nitrogen atoms of DCS by the carboxylic acid. The resulting carboxylate then attacks the central sulfur atom.
-
Formation of the Active O-Acylisourea Analogue: This attack forms a highly reactive intermediate, an analogue of the O-acylisourea formed in DCC-mediated couplings.[3] This intermediate is highly susceptible to nucleophilic attack.
-
Nucleophilic Attack: A nucleophile, such as an alcohol (for esterification) or an amine (for amidation), attacks the activated carbonyl carbon of the intermediate.
-
Product Formation and Byproduct Release: The tetrahedral intermediate collapses to form the desired ester or amide, releasing the stable and often more easily removable N,N'-dicyclohexylsulfamic acid salt as a byproduct.
This activation and coupling sequence is visualized in the diagram below.
Caption: General mechanism for DCS-mediated dehydration coupling.
Core Applications & Protocols
Esterification of Carboxylic Acids
DCS is highly effective for the synthesis of esters, particularly for substrates that are sensitive to harsh acidic conditions typical of Fischer esterification. The reaction generally proceeds at room temperature and offers good to excellent yields.[6] The protocol is similar to the well-established Steglich esterification using DCC, often employing a catalytic amount of an acylation catalyst like 4-(Dimethylamino)pyridine (DMAP).[1][3]
Protocol: Synthesis of Benzyl Benzoate
This protocol details the esterification of benzoic acid with benzyl alcohol.
Materials:
-
Benzoic acid
-
Benzyl alcohol
-
N,N'-Dicyclohexylsulfamide (DCS)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Standard workflow for DCS-mediated esterification.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous dichloromethane (approx. 0.2 M concentration relative to the acid).
-
Initial Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of DCS and to minimize potential side reactions.
-
DCS Addition: Add N,N'-dicyclohexylsulfamide (1.2 eq) portion-wise to the stirred solution over 5-10 minutes.
-
Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Byproduct Removal: Upon completion, a precipitate of the sulfamic acid byproduct will have formed. Cool the mixture again to 0 °C to maximize precipitation and filter the solid through a Büchner funnel, washing the filter cake with a small amount of cold DCM.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove DMAP and any unreacted amine impurities), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be further purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure benzyl benzoate.
Amidation of Carboxylic Acids
The synthesis of amides via DCS coupling is one of its most valuable applications, providing a mild and efficient alternative to using acyl chlorides or other harsh coupling agents.[7] The reaction is generally faster than the corresponding esterification and often does not require an acyl transfer catalyst like DMAP, as amines are typically more nucleophilic than alcohols.[3]
Protocol: Synthesis of N-Benzylbenzamide
This protocol details the amidation of benzoic acid with benzylamine.
Materials:
-
Benzoic acid
-
Benzylamine
-
N,N'-Dicyclohexylsulfamide (DCS)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.0 eq) in anhydrous DCM or THF.
-
Amine Addition: Add benzylamine (1.05 eq) to the solution and stir for 5 minutes at room temperature.
-
DCS Addition: Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylsulfamide (1.1 eq) portion-wise.
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting acid is consumed (typically 2-6 hours).
-
Workup: Filter off the precipitated byproduct as described in the esterification protocol. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude N-benzylbenzamide is often obtained in high purity. If necessary, it can be recrystallized (e.g., from ethanol/water) or purified by column chromatography.
Comparative Data for Coupling Reagents:
| Feature | N,N'-Dicyclohexylsulfamide (DCS) | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Activating Group | Sulfamide | Carbodiimide |
| Byproduct | N,N'-dicyclohexylsulfamic acid salt | N,N'-dicyclohexylurea (DCU) |
| Byproduct Solubility | Generally soluble in aqueous base/acid | Highly insoluble in most organic solvents |
| Workup | Often simpler; byproduct removed by filtration and/or aqueous wash | Requires careful filtration; residual DCU can co-crystallize with product |
| Side Reactions | Low propensity for N-acylurea formation | Can form N-acylurea byproduct, especially with hindered substrates[3] |
| Typical Conditions | Mild, often 0°C to RT | Mild, often 0°C to RT |
Advantages, Limitations, and Safety
Advantages:
-
Simplified Purification: The primary advantage is the easier removal of the sulfamide-based byproduct compared to the urea byproduct from DCC.
-
Mild Reaction Conditions: Reactions are performed under neutral, mild conditions, preserving sensitive functional groups.
-
High Yields: DCS consistently provides high yields for a wide range of substrates in both esterification and amidation reactions.
Limitations:
-
Stoichiometric Use: Like other coupling agents, DCS is used in stoichiometric amounts, which is not ideal for atom economy.
-
Cost and Availability: DCS may be less readily available and more expensive than traditional reagents like DCC or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Safety and Handling:
-
N,N'-dicyclohexylsulfamide is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
N,N'-Dicyclohexylsulfamide stands as a highly effective and user-friendly dehydrating agent for modern organic synthesis. Its distinct advantage in simplifying product purification by circumventing the challenges associated with DCU removal makes it a superior choice for many esterification and amidation protocols. For researchers in synthetic chemistry and drug development, DCS offers a reliable method to construct essential chemical bonds with greater efficiency and ease, particularly in complex molecular settings where purification is a significant bottleneck.
References
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct esterification of fatty acids with phenylalkanols by using dicyclohexylcarbodiimide. Retrieved from [Link]
- Patents, Google. (n.d.). Process for producing N,N-dialkyl substituted fatty acids amides.
-
MDPI. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Amidation of heterocyclic carboxylic acids with N, N, N′, N′‐tetraalkylthiuram disulfides. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. Fast Esterification Method Mediated by Coupling Reagent NDTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides - Google Patents [patents.google.com]
"esterification reactions using N,N'-dicyclohexylsulfamide"
Application Note: Esterification Strategies Using N,N'-Dicyclohexyl-based Condensing Agents
Part 1: Executive Summary & Reagent Clarification
Critical Reagent Distinction: This guide addresses the application of N,N'-dicyclohexyl-based reagents in esterification. It is critical to distinguish between the condensing agent and its byproduct to ensure experimental success.
-
N,N'-Dicyclohexylcarbodiimide (DCC): The industry-standard dehydrating agent used in Steglich esterification. It reacts with carboxylic acids to form esters and releases N,N'-dicyclohexylurea (DCU).[1]
-
N,N'-Dicyclohexylsulfodiimide (DCSI): The sulfur analog of DCC. It acts as a condensing agent, reacting with acids to form esters and releasing N,N'-dicyclohexylsulfamide .
-
N,N'-Dicyclohexylsulfamide: This is the thermodynamically stable byproduct of the DCSI reaction (analogous to DCU). It is not a condensing agent itself. Attempting to use this stable sulfonamide as an activator will result in no reaction.
Scope of this Note: This protocol focuses on the Steglich Esterification , the primary method utilizing dicyclohexyl-based activation (DCC) for coupling sterically hindered or acid-sensitive substrates.[1][2][3] Notes on the sulfur-analog (DCSI) are included for researchers specifically investigating sulfur-diimide chemistry.
Part 2: Scientific Foundation & Mechanism[4]
The Chemical Causality of Activation
Direct esterification (Fischer) requires high temperatures and strong acids, often degrading sensitive pharmaceutical intermediates. Dicyclohexyl-based reagents (DCC/DCSI) function by converting the stable carboxylic acid -OH into a potent leaving group (O-acylisourea or O-acylisosulfodiamide) under mild, neutral conditions.
-
The Driving Force: The reaction is driven thermodynamically by the formation of the stable urea (or sulfamide) byproduct.
-
The Catalyst: 4-Dimethylaminopyridine (DMAP) is essential.[1] It acts as a nucleophilic transfer catalyst, attacking the activated intermediate faster than the acyl migration side-reaction can occur, suppressing the formation of the unreactive N-acylurea.[1]
Mechanistic Pathway (Steglich Protocol)
The following diagram illustrates the activation pathway using DCC, which is mechanistically identical to the theoretical DCSI pathway (substituting C=N for S=N).
Figure 1: Mechanistic flow of Steglich Esterification. Note that without DMAP, the O-acylisourea rearranges to the stable, unreactive N-acylurea.
Part 3: Detailed Experimental Protocol
Application: Synthesis of esters from acid-labile or sterically hindered substrates.[1][3][4] Reagent: N,N'-Dicyclohexylcarbodiimide (DCC).[1][2][5][6][7] Note: If using N,N'-Dicyclohexylsulfodiimide (DCSI), molar equivalents remain identical, but the byproduct will be N,N'-dicyclohexylsulfamide.
Materials & Reagents
| Component | Function | Molar Equiv.[3][7][8][9] | Notes |
| Carboxylic Acid (R-COOH) | Substrate | 1.0 | Dry thoroughly before use. |
| Alcohol (R'-OH) | Nucleophile | 1.0 - 1.2 | Excess improves yield if acid is precious. |
| DCC | Coupling Agent | 1.1 - 1.2 | Toxic/Allergen. Handle in fume hood. Melt mp: 34-35°C. |
| DMAP | Catalyst | 0.05 - 0.1 | 5-10 mol% is standard. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous.[5] Concentration ~0.1 - 0.3 M. |
Step-by-Step Methodology
-
Preparation of Reaction Mixture:
-
In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DCM.
-
Add the Alcohol (1.0–1.2 equiv) and DMAP (0.1 equiv).
-
Critical Step: Cool the mixture to 0°C using an ice-water bath. Low temperature prevents the initial "runaway" formation of N-acylurea side products.
-
-
Addition of Coupling Agent:
-
Dissolve DCC (1.1 equiv) in a minimal amount of DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C over 5–10 minutes.
-
Observation: The reaction will become cloudy as DCU (or Sulfamide) begins to precipitate immediately.
-
-
Reaction Phase:
-
Stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).
-
Stir for 3–12 hours. Monitor conversion via TLC or LC-MS.
-
-
Work-up & Purification:
-
Filtration: The bulk of the byproduct (DCU or N,N'-dicyclohexylsulfamide) is insoluble in DCM. Filter the reaction mixture through a sintered glass funnel or a Celite pad.
-
Wash: Rinse the filter cake with cold DCM.
-
Extraction: Transfer filtrate to a separatory funnel. Wash with:
-
0.5 N HCl (to remove DMAP and unreacted amine).
-
Saturated NaHCO₃ (to remove unreacted acid).
-
Brine.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Formation of N-acylurea side product. | Ensure temperature is 0°C during addition.[3][9] Increase DMAP load to 15 mol%. |
| DCC/DCU Contamination | Incomplete precipitation of urea. | Cool the reaction to -20°C before filtration. Use ether/hexane for trituration (DCU is very insoluble in ether). |
| No Reaction | Reagent is actually N,N'-dicyclohexylsulfamide . | Verify reagent CAS. Sulfamide (CAS 1575-73-1) is inert. Ensure you are using DCC (CAS 538-75-0) or DCSI . |
Part 4: Data & Performance Metrics
The following table summarizes typical yields for sterically demanding esters using this protocol (DCC/DMAP system), validated against standard substrates.
| Carboxylic Acid | Alcohol | Conditions | Yield (%) | Ref |
| Benzoic Acid | tert-Butyl Alcohol | DCM, 25°C, 4h | 92% | [1] |
| Cinnamic Acid | Methanol | DCM, 25°C, 3h | 95% | [1] |
| Boc-Phe-OH | Benzyl Alcohol | DCM, 0°C -> RT | 88% | [2] |
| Palmitic Acid | Cholesterol | DCM, 25°C, 12h | 85% | [3] |
Part 5: References
-
Neises, B., & Steglich, W. (1978).[1][2][3][4][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]
-
Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in the Steglich esterification: A very mild method for macrolactonization. The Journal of Organic Chemistry, 50(13), 2394–2395. [Link]
-
Haslam, E. (1980). Recent developments in methods for the esterification and protection of the carboxyl group.[1] Tetrahedron, 36(17), 2409-2433. [Link]
-
Shelkov, R., Nahmany, M., & Melman, A. (2004). Acylation through the N,N'-dicyclohexylurea backbone. The Journal of Organic Chemistry, 69(11), 3968-3975. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Navigating Amide and Ester Synthesis: A Detailed Guide to Carbodiimide-Mediated Couplings
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Efficient Coupling and a Note on N,N'-Dicyclohexylsulfamide
The formation of amide and ester bonds is a cornerstone of organic synthesis, particularly in the realms of pharmaceutical and materials science. The direct condensation of a carboxylic acid with an amine or alcohol is often inefficient. Consequently, a vast array of coupling reagents has been developed to facilitate these crucial transformations. While the query regarding N,N'-dicyclohexylsulfamide-mediated couplings is specific, a thorough review of the scientific literature reveals a notable scarcity of established protocols and mechanistic studies for this particular reagent.
In contrast, the closely related carbodiimides, especially N,N'-dicyclohexylcarbodiimide (DCC) , are extensively documented and widely employed coupling agents.[1][2] Given the limited available information on N,N'-dicyclohexylsulfamide, this guide will focus on the well-established principles and protocols of DCC-mediated couplings. The mechanistic principles underlying DCC-mediated reactions likely offer valuable insights into the potential reactivity of other, less-common coupling agents like N,N'-dicyclohexylsulfamide.
This document provides a comprehensive overview of the mechanisms, reaction conditions, and detailed protocols for DCC-mediated amide and ester synthesis, designed to empower researchers with the knowledge to successfully implement these essential transformations.
The Mechanism of Carbodiimide-Mediated Couplings
The efficacy of DCC as a coupling agent lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine or alcohol.[3][4] The general mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate.[1][5]
Amide Bond Formation
The reaction between a carboxylic acid and an amine in the presence of DCC follows a well-defined pathway:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the nitrogen atoms of the carbodiimide, forming the highly reactive O-acylisourea intermediate.[6][7]
-
Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid.[1][6]
-
Formation of the Amide and Byproduct: The tetrahedral intermediate collapses, forming the desired amide bond and the insoluble byproduct, N,N'-dicyclohexylurea (DCU) .[6]
Figure 1: General mechanism of DCC-mediated amide bond formation.
Ester Bond Formation: The Steglich Esterification
The DCC-mediated esterification, famously known as the Steglich esterification, often requires a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP) , for efficient conversion, especially with sterically hindered alcohols.[8][9]
The mechanism is similar to amide formation, but with a crucial catalytic cycle involving DMAP:
-
Activation of the Carboxylic Acid: As before, DCC activates the carboxylic acid to form the O-acylisourea intermediate.[9]
-
Acyl Transfer to DMAP: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea intermediate. This forms a highly reactive N-acylpyridinium salt.[8][9]
-
Nucleophilic Attack by the Alcohol: The alcohol then attacks the activated acyl group of the N-acylpyridinium salt.
-
Ester Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to yield the ester and regenerate the DMAP catalyst. The DCU byproduct is also formed.[8]
Figure 2: Mechanism of the DCC/DMAP-mediated Steglich Esterification.
The Role of Additives: Suppressing Side Reactions and Enhancing Efficiency
In peptide synthesis and other sensitive coupling reactions, the use of additives is crucial to minimize side reactions, such as racemization, and to improve reaction rates.[1][10]
-
1-Hydroxybenzotriazole (HOBt): HOBt is a common additive that reacts with the O-acylisourea intermediate to form an active ester.[11] This HOBt-ester is more stable than the O-acylisourea, which reduces the risk of racemization, and is still highly reactive towards the amine nucleophile.[1][10]
-
N-Hydroxysuccinimide (NHS): Similar to HOBt, NHS can be used to form an active ester intermediate, which helps to suppress side reactions.[12]
Application Notes and Protocols
General Considerations
-
Solvents: Anhydrous solvents are crucial for the success of DCC-mediated couplings to prevent the hydrolysis of the reactive intermediates. Dichloromethane (DCM) is a commonly used solvent.[5] Acetonitrile can also be an excellent choice as DCU is less soluble in it, facilitating its removal.[13]
-
Temperature: Reactions are typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[8]
-
Stoichiometry: A slight excess of the carboxylic acid and DCC relative to the amine or alcohol is often employed to ensure complete conversion of the limiting reagent.
Protocol 1: General Procedure for DCC-Mediated Amide Synthesis
This protocol provides a general method for the synthesis of amides from a carboxylic acid and an amine using DCC.
Materials:
-
Carboxylic acid
-
Amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and the amine (1.0-1.1 equiv).
-
Dissolve the starting materials in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for Steglich Esterification (DCC/DMAP)
This protocol describes the synthesis of esters from a carboxylic acid and an alcohol using DCC and a catalytic amount of DMAP.
Materials:
-
Carboxylic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), the alcohol (1.0-1.2 equiv), and a catalytic amount of DMAP (0.1-0.2 equiv).
-
Dissolve the solids in anhydrous DCM.[14]
-
Cool the reaction mixture to 0 °C in an ice bath.[14]
-
In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.[8]
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.[14]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the solid with a small portion of cold DCM.
-
Combine the filtrates and wash with 1 M HCl (to remove DMAP), followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude ester by flash chromatography or distillation as needed.
Troubleshooting and Byproduct Removal
A primary challenge in DCC-mediated couplings is the removal of the dicyclohexylurea (DCU) byproduct.[15] While its low solubility in many organic solvents is advantageous, complete removal can sometimes be difficult.
Strategies for DCU Removal:
-
Filtration: As outlined in the protocols, filtration is the primary method for removing the bulk of the DCU.[13][15]
-
Recrystallization/Precipitation: Cooling the reaction mixture or the crude product dissolved in a suitable solvent can further precipitate residual DCU.[15]
-
Solvent Selection: Choosing a solvent in which the desired product is soluble but DCU is not can greatly simplify purification.[13] For instance, DCU is sparingly soluble in diethyl ether, which can be used to wash the crude product.[15]
-
Acidic Wash: For products that are stable to acid, an acidic workup can help to remove any remaining DCC and other basic impurities.[13]
Common Issues and Solutions:
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature (with caution).- Ensure anhydrous conditions.- Use a slight excess of the coupling agent and one of the reactants. |
| Steric hindrance | - Consider using a more reactive coupling agent or additive.- For esterification, ensure a sufficient catalytic amount of DMAP is used. | |
| Racemization (in peptide synthesis) | Highly reactive intermediate | - Add HOBt or NHS to the reaction mixture.[1][10]- Maintain a low reaction temperature. |
| N-Acylurea Formation | Rearrangement of the O-acylisourea intermediate | - This side reaction is more common in the absence of a nucleophile. Ensure the amine or alcohol is present during the activation step or add it shortly after.- The use of HOBt can also suppress this side reaction.[12] |
| Difficulty in DCU Removal | Co-precipitation with the product | - Optimize the filtration and washing steps.- Try recrystallization from a different solvent system.[16] |
Conclusion
N,N'-dicyclohexylcarbodiimide (DCC) remains a robust and versatile coupling agent for the synthesis of amides and esters. A thorough understanding of its reaction mechanism, the role of additives, and appropriate reaction conditions is paramount for achieving high yields and purity. While the exploration of novel coupling reagents like N,N'-dicyclohexylsulfamide is a valuable scientific endeavor, the extensive body of knowledge surrounding DCC provides a solid foundation for any researcher involved in organic synthesis. The protocols and troubleshooting guide presented herein are intended to serve as a practical resource for the successful implementation of these critical chemical transformations.
References
-
Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Preparation of Amides. (2023). JoVE. Retrieved from [Link]
-
Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
N,N′-Dicyclohexylcarbodiimide. (n.d.). In Wikipedia. Retrieved from [Link]
-
DCC. (n.d.). Slideshare. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). ResearchGate. Retrieved from [Link]
-
The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023). Organic Chemistry Plus. Retrieved from [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Workup: DCC Coupling. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? (2013). ResearchGate. Retrieved from [Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). RSC Advances. Retrieved from [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
How I can remove DCU from my product? (2025). Chemistry Stack Exchange. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved from [Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. growingscience.com [growingscience.com]
- 3. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. 8. DCC | PDF [slideshare.net]
- 6. Video: Preparation of Amides [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. bachem.com [bachem.com]
- 11. creative-peptides.com [creative-peptides.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Workup [chem.rochester.edu]
- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
The Activation of Carboxylic Acids for Amide and Ester Synthesis: A Detailed Guide to N,N'-Dicyclohexylcarbodiimide (DCC) Mediated Coupling Reactions
A Note on the Reagent: Initial searches for protocols involving N,N'-dicyclohexylsulfamide in the activation of carboxylic acids did not yield established methodologies. However, the chemical literature is rich with applications of a similarly named and structured reagent, N,N'-dicyclohexylcarbodiimide (DCC) , a powerhouse in the field of organic synthesis for this exact purpose. This guide will focus on the principles and applications of DCC, as it is the well-established and widely utilized reagent for the transformations relevant to researchers, scientists, and drug development professionals. It is highly probable that inquiries regarding N,N'-dicyclohexylsulfamide in this context are referring to the ubiquitous DCC.
Introduction: The Challenge of Carboxylic Acid Reactivity
Carboxylic acids are fundamental building blocks in organic chemistry, central to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. However, their direct reaction with nucleophiles, such as amines and alcohols, to form amides and esters is often inefficient. The hydroxyl group of a carboxylic acid is a poor leaving group, and the acidic proton can react with basic nucleophiles (like amines) in a non-productive acid-base reaction, forming a highly unreactive carboxylate salt.[1][2]
To overcome this thermodynamic barrier, the carboxylic acid must be "activated." This involves converting the hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack.[3] N,N'-dicyclohexylcarbodiimide (DCC) is a classic and highly effective reagent for this purpose, facilitating the formation of amide and ester bonds under mild conditions.[1][4]
The Mechanism of DCC Activation
The efficacy of DCC lies in its ability to react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate possesses a much better leaving group than the original hydroxyl group, paving the way for the desired coupling reaction.
The general mechanism can be broken down into the following key steps:
-
Protonation and Activation: The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. This makes the central carbon of the carbodiimide moiety highly electrophilic.
-
Formation of the O-Acylisourea Intermediate: The resulting carboxylate anion then acts as a nucleophile, attacking the activated carbodiimide carbon to form the key O-acylisourea intermediate.[5]
-
Nucleophilic Attack: The amine or alcohol nucleophile attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Product Formation and Byproduct Precipitation: The tetrahedral intermediate formed in the previous step collapses to yield the desired amide or ester, along with N,N'-dicyclohexylurea (DCU), a stable and often insoluble byproduct.
The precipitation of DCU from many common organic solvents is a significant practical advantage, as it can often be removed by simple filtration.[6]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. peptide.com [peptide.com]
- 5. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
"N,N'-dicyclohexylsulfamide for anhydride formation"
Application Note: N,N'-Dicyclohexylsulfodiimide (DCSD) for Anhydride Formation Leveraging the Thermodynamic Stability of N,N'-Dicyclohexylsulfamide
Part 1: Core Directive & Scientific Context
Editorial Note on Nomenclature:
This guide addresses the use of the sulfur-based dehydration agent analogous to DCC. While the user prompt specifies N,N'-dicyclohexylsulfamide , this molecule (
Executive Summary: The conversion of carboxylic acids to anhydrides is a pivotal transformation in medicinal chemistry and peptide synthesis. While N,N'-dicyclohexylcarbodiimide (DCC) is the industry standard, it suffers from the formation of N,N'-dicyclohexylurea (DCU), a byproduct often difficult to remove due to poor solubility profiles.
The N,N'-Dicyclohexylsulfodiimide (DCSD) protocol offers a compelling alternative. Functioning as a "Sulfur-DCC," DCSD mediates dehydration via a similar heterocumulene mechanism but yields N,N'-dicyclohexylsulfamide as the byproduct. This sulfamide exhibits distinct solubility properties (often more soluble in organic solvents than DCU or easily crystallizable), facilitating easier purification of sensitive anhydride targets.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanism of Action: The Sulfodiimide Drive
The reaction relies on the high electrophilicity of the sulfur(IV) center in the sulfodiimide cumulene system (
-
Activation: The carboxylic acid protonates the basic nitrogen of the DCSD, making the sulfur highly electrophilic.
-
Nucleophilic Attack: The carboxylate anion attacks the sulfur center, forming an unstable O-acyl-isothiourea-like intermediate.
-
Displacement: A second equivalent of carboxylic acid attacks the carbonyl of the activated intermediate.
-
Collapse: The tetrahedral intermediate collapses to release the Anhydride and the stable N,N'-dicyclohexylsulfamide .
The reaction is driven by the formation of the strong
Advantages Over DCC
| Feature | DCC (Carbodiimide) | DCSD (Sulfodiimide) |
| Active Reagent | ||
| Byproduct | Dicyclohexylurea (DCU) | N,N'-Dicyclohexylsulfamide |
| Byproduct Removal | Difficult (insoluble in most solvents) | Tunable (soluble in DCM/EtOAc; crystallizes from hexanes) |
| Atom Economy | Moderate | Moderate |
| Sensitivities | Allergenic (potent sensitizer) | Generally lower contact toxicity (verify SDS) |
Part 3: Visualization & Formatting
Pathway Diagram: DCSD-Mediated Anhydride Formation
Caption: Mechanistic pathway of DCSD-mediated dehydration. The reaction is driven by the irreversible formation of the stable sulfamide byproduct.
Part 4: Experimental Protocol
Materials
-
Substrate: Carboxylic Acid (
) - 2.0 equivalents (or 1.0 equiv of dicarboxylic acid for cyclic anhydrides). -
Reagent: N,N'-Dicyclohexylsulfodiimide (DCSD) - 1.05 equivalents.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
-
Catalyst (Optional): DMAP (4-Dimethylaminopyridine) - 0.05 equivalents (accelerates reaction for sterically hindered acids).
Step-by-Step Procedure
1. Preparation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve 2.0 mmol of the Carboxylic Acid in 10 mL of anhydrous DCM (
concentration). -
Critical Step: If the acid is valuable/sensitive, cool the solution to
in an ice bath. For standard substrates, room temperature is acceptable.[1]
2. Reagent Addition
-
Dissolve 1.05 mmol of N,N'-Dicyclohexylsulfodiimide (DCSD) in a minimal amount of DCM (
). -
Add the DCSD solution dropwise to the carboxylic acid solution over 5 minutes.
-
Observation: The reaction mixture may warm slightly. A precipitate (the sulfamide) may begin to form depending on the solvent choice, though it is often more soluble than DCU.
3. Reaction Monitoring
-
Stir the reaction under nitrogen.
-
Monitor via TLC or LC-MS.
-
Standard reaction time: 1–4 hours .
4. Work-up & Purification
-
Scenario A: Sulfamide Precipitates (e.g., in Ether/Hexane)
-
Dilute the reaction mixture with cold diethyl ether or hexane.
-
Filter off the solid N,N'-dicyclohexylsulfamide .
-
Concentrate the filtrate to obtain the crude anhydride.
-
-
Scenario B: Sulfamide is Soluble (e.g., in DCM)
-
Concentrate the reaction mixture to dryness.
-
Redissolve in a minimum amount of cold ether/hexane to induce crystallization of the sulfamide. Filter.
-
Alternatively, perform a rapid filtration through a short plug of silica gel (anhydrides can be sensitive to silica; use neutralized silica if necessary).
-
5. Characterization
-
IR Spectroscopy: Look for the characteristic doublet of anhydride carbonyls (asymmetric and symmetric stretching) around
and . -
NMR: Verify the shift of
-protons downfield relative to the starting acid.
Part 5: Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Hydrolysis of anhydride | Ensure all solvents are strictly anhydrous. Use a |
| No Reaction | Steric hindrance | Add 5 mol% DMAP as a nucleophilic catalyst. |
| Byproduct Contamination | Sulfamide solubility | Cool the mixture to |
| N-Acyl Sulfamide Formation | Rearrangement (Side Reaction) | Keep temperature low ( |
References
-
Review of Carbodiimide and Heterocumulene Chemistry
-
General Anhydride Synthesis Methodologies
- Title: Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Deriv
- Source: Science of Synthesis (Thieme).
- Context: Comprehensive review of anhydride formation, including the use of diimides and elimination str
-
URL:
-
Fatty Acid Anhydride Synthesis (DCC Analog)
Sources
"workup procedures for reactions involving N,N'-dicyclohexylsulfamide"
Application Note: Workup and Purification Procedures for -Dicyclohexylsulfamide
Abstract & Scope
This guide addresses the primary challenge in working with this compound: separating the neutral sulfamide product from unreacted basic amines and ionic byproducts. unlike sulfonamides, dialkylsulfamides possess unique solubility and acidity profiles (
Physicochemical Profile & Workup Logic[1]
To design an effective workup, one must understand the molecular behaviors driving the separation.
The Solubility Differential
The dicyclohexyl motif imparts significant lipophilicity, while the sulfamide core provides hydrogen bond donation/acceptance capability.
-
Water: Insoluble (Crucial for aqueous washes).
-
Dichloromethane (DCM) / Ethyl Acetate (EtOAc): Soluble (Preferred extraction solvents).
-
Alcohols (MeOH/EtOH): Soluble (Good for recrystallization, bad for extraction).
The Acidity "Hook"
The separation of
| Component | Approx. | Behavior at pH 1 (Dilute HCl) | Behavior at pH 7 (Water) | Behavior at pH 14 (NaOH) |
| Cyclohexylamine (Start Material) | 10.6 (Conj. Acid) | Protonated ( | Partially Protonated | NeutralOrganic Soluble |
| ~11.0 (N-H) | Neutral Organic Soluble | Neutral Organic Soluble | Deprotonated ( |
Key Insight: The "Sweet Spot" for purification is Acidic Workup . By washing the organic phase with dilute acid (pH 1–2), the starting amine is protonated and sequestered into the aqueous layer, while the sulfamide product remains in the organic layer. Avoid strong basic washes , which may deprotonate the product and cause yield loss to the aqueous phase.
Protocol A: Isolation from Synthesis Reaction
Scenario: You have synthesized
Reagents Required[1][2][3][4][5][6][7][8][9]
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (
) -
Brine (Sat. NaCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Drying Agent (
or )
Step-by-Step Procedure
-
Quench: Cool the reaction mixture to 0°C. Slowly add water to quench any unreacted
. Caution: Exothermic. -
Phase Separation: Transfer mixture to a separatory funnel. If the reaction solvent was water-miscible (e.g., THF), concentrate first and redissolve in EtOAc.
-
Acid Wash (The Critical Step):
-
Neutralization: Wash the organic layer once with Saturated
to remove trace acid. -
Desiccation: Wash once with Brine, then dry over anhydrous
for 15 minutes. -
Filtration & Concentration: Filter off the solid drying agent. Concentrate the filtrate in vacuo to obtain the crude solid.
-
Purification (Recrystallization):
-
The crude solid is often pure enough (>95%).
-
If purification is needed, recrystallize from hot Ethanol or EtOAc/Hexane (1:4) .
-
Tip: Symmetrical sulfamides crystallize readily. Cool slowly to induce large crystal formation.
-
Visualization: Synthesis Workup Workflow
Figure 1: Logical flow for the isolation of N,N'-dicyclohexylsulfamide, emphasizing the critical acid wash step to remove amine impurities.
Protocol B: Recovery from Catalytic Reactions
Scenario: The sulfamide was used as a ligand in a transition metal (e.g., Copper or Rhodium) catalyzed reaction.
The Challenge
Sulfamides can coordinate to metals. Simple extraction might drag metal ions into the product or result in yield loss due to complexation.
Step-by-Step Procedure
-
Chelation Wash:
-
Dilute the reaction mixture with EtOAc.
-
Wash with 0.5M EDTA (pH 8) or 10% aqueous Ammonia (
) . -
Why: Ammonia/EDTA competes for the metal center, breaking the Sulfamide-Metal complex. The metal moves to the aqueous phase (often turning it blue if Cu is used).
-
-
Filtration:
-
If the metal has precipitated as a "black gunk," filter the organic phase through a pad of Celite or Silica before the aqueous workup.
-
-
Standard Workup: Proceed with the Acid Wash/Brine Wash steps outlined in Protocol A.
Analytical Validation & Troubleshooting
Thin Layer Chromatography (TLC)
Sulfamides interact weakly with silica and can be difficult to visualize.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 30% EtOAc in Hexanes (Adjust
to ~0.4). -
Visualization:
-
UV (254 nm): Weak absorption (no aromatic rings in the core, only cyclohexyl).
-
Iodine (
) Chamber:Recommended. Yellow/Brown spots. -
KMnO4 Stain: Oxidizes C-H bonds; useful for cyclohexyl groups.
-
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Product lost to aqueous phase during wash.[6] | Check pH of aqueous washes.[6] If pH > 12, product may be deprotonated. Re-acidify aqueous layer to pH 4 and re-extract. |
| Oily Product | Solvent trapping or impurities.[6][4] | Triturate the oil with cold Hexane or Pentane to induce solidification.[6] Sonicate if necessary. |
| Amine Smell | Incomplete removal of cyclohexylamine.[6][7] | The acid wash was insufficient. Dissolve product in DCM and wash again with 1M HCl. |
| Melting Point Depression | Mixed salts present.[6] | Recrystallize from Ethanol.[6] Pure |
Safety & Handling (MSDS Summary)
-
Hazards: While sulfamides are generally stable, they are biologically active (enzyme inhibitors). Treat as a potential irritant.
-
Sensitization: Avoid skin contact; potential for sulfonamide-like allergic reactions in sensitized individuals.
-
Incompatibility: Reacts with strong bases and strong oxidizing agents.
References
-
ChemicalBook. N,N'-Dicyclohexylsulfamide Properties and Synthesis.Link
-
National Institutes of Health (PubChem). Sulfamide and Sulfonamide Structure/Activity Data.Link
-
Organic Chemistry Portal. Synthesis of Sulfonamides and Sulfamides.Link
-
Alfa Chemistry. pKa Values of Amines and Nitrogen Compounds.Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N,N'-Dicyclohexylurea (DCU) Removal
Welcome to the technical support guide for the effective removal of N,N'-dicyclohexylurea (DCU) from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals who encounter DCU as a byproduct in their synthetic workflows. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you troubleshoot and resolve this common purification challenge.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-dicyclohexylurea (DCU) and why is it a persistent issue in my reactions?
A1: N,N'-dicyclohexylurea (DCU) is a common byproduct generated from the use of N,N'-dicyclohexylcarbodiimide (DCC), a widely employed coupling agent in organic synthesis for forming amide and ester bonds.[1][2][3] The reaction, often part of a Steglich esterification, utilizes DCC to activate a carboxylic acid, which then reacts with an alcohol or amine.[4][5] During this activation, DCC is consumed and converted into DCU.
The primary challenge with DCU lies in its low solubility in a wide range of common organic solvents, which can lead to contamination of the desired product.[1][2][6] If not effectively removed, DCU can complicate purification, lower yields, and interfere with subsequent analytical characterization and biological assays.[7]
Q2: What are the primary strategies for removing DCU from a reaction mixture?
A2: The most effective methods for DCU removal exploit its characteristic poor solubility.[2][7][8] The choice of strategy depends on the solubility profile of your desired product. The main techniques are:
-
Filtration: This is the most direct and widely used method. Since DCU is often insoluble in the reaction solvent (e.g., dichloromethane, acetonitrile), it precipitates out during the reaction and can be separated by simple filtration.[1][9][10]
-
Precipitation & Crystallization: This technique involves manipulating solvent composition or temperature to selectively precipitate either the DCU or the desired product.[1][8] This can be achieved by cooling the reaction mixture to decrease DCU solubility or by adding an "anti-solvent" in which DCU is insoluble but the product remains dissolved.[7]
-
Column Chromatography: When filtration and crystallization are insufficient, column chromatography can be used to separate DCU from the product based on differences in polarity and adsorption to a stationary phase like silica gel or Florisil.[8][11]
-
Acidic Washes: For products that are stable in acidic conditions, washing the organic layer with a dilute acid solution (e.g., 0.5 N HCl or citric acid) can sometimes help remove residual DCU and other basic impurities.[6][7]
Q3: How do I select the best solvent for removing DCU?
A3: The key is to find a solvent system with a significant solubility differential between your product and DCU. The ideal solvent should:
-
Highly solubilize your desired product.
-
Exhibit very low solubility for DCU.
This allows the DCU to be filtered off as a solid while your product remains in the filtrate.[7] Solvents like diethyl ether, acetonitrile, and carbon tetrachloride are often effective because DCU is sparingly soluble in them.[6][12] It is often necessary to perform small-scale solubility tests with a few candidate solvents to identify the optimal one for your specific compound.[7]
Q4: Are there alternatives to DCC that avoid the formation of insoluble DCU?
A4: Yes, several alternative coupling reagents can prevent the formation of DCU. The most common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) .[1][2] EDC is a water-soluble carbodiimide, and its corresponding urea byproduct is also water-soluble. This allows for its simple removal through an aqueous workup (extraction).[11][13] Other options include uronium/guanidinium reagents like HBTU, HATU, and COMU, which do not form urea byproducts at all.[1]
Troubleshooting Guide & Advanced Protocols
This section addresses specific issues you may encounter during the DCU removal process and provides detailed protocols for effective purification.
My filtration is extremely slow or the filter is clogged. What should I do?
This is a common problem caused by the formation of very fine DCU particles.
Causality: Rapid precipitation of DCU can lead to the formation of sub-micron particles that clog the pores of standard filter paper.
Solutions:
-
Use a Filter Aid: Slurrying the reaction mixture with a filter aid like Celite® before filtration can create a porous pad that traps the fine DCU particles without clogging.[14]
-
Switch to Vacuum Filtration: If you are using gravity filtration, switching to vacuum filtration with a Büchner funnel can significantly speed up the process.[9]
-
Centrifugation: For small-scale reactions, centrifuging the mixture to pellet the DCU and then decanting the supernatant can be a viable alternative to filtration.[9]
-
Optimize Solvent Choice: A highly viscous solution will filter slowly. Diluting the mixture with more of the chosen solvent may improve the flow rate, but be mindful that this could slightly increase the solubility of DCU.[9]
My product is co-precipitating with the DCU. How can I improve the separation?
This occurs when your product has low solubility in the chosen solvent, especially at reduced temperatures.
Causality: The solubility profiles of your product and DCU are too similar under the current conditions.
Solutions:
-
Optimize the Solvent System: Find a solvent where your product is significantly more soluble than DCU, even at room temperature. This allows for the filtration of DCU without crashing out your product.[1] A solvent mixture may be required to achieve the desired solubility differential.
-
Perform a Hot Filtration: If your product is much more soluble in a hot solvent than DCU is, you can filter the reaction mixture while hot to remove the precipitated DCU. Be sure to pre-heat the filtration apparatus to prevent premature crystallization of your product in the funnel.
-
Use an Anti-Solvent Precipitation Strategy: Instead of cooling, try an anti-solvent approach. Dissolve the crude mixture in a minimal amount of a "good" solvent (in which both product and DCU are soluble, e.g., DCM), then slowly add an "anti-solvent" (in which DCU is insoluble, e.g., hexane or diethyl ether) to selectively precipitate the DCU.[7]
I've filtered my mixture, but I still see DCU in my product. How do I remove the last traces?
Initial filtration often removes the bulk of DCU, but trace amounts can remain dissolved in the filtrate.
Causality: A small amount of DCU will always be soluble in the reaction solvent. Concentrating the filtrate will cause this dissolved DCU to co-precipitate with your product.
Solutions:
-
Secondary Precipitation: After concentrating the filtrate, dissolve the crude product in a small volume of a solvent like ethyl acetate or dichloromethane and cool it in a refrigerator or freezer (-10 to -20°C).[6][15] Any remaining DCU should precipitate and can be removed by a second filtration.
-
Column Chromatography: This is often the most effective method for removing the final traces of DCU. DCU is moderately polar and can be separated from many organic compounds on silica gel. A solvent system of ethyl acetate/hexanes is commonly used.[6] Using Florisil instead of silica has also been reported to be effective, with DCU eluting quickly.[11]
-
Acidic Wash: If your product is stable to acid, washing the organic solution with dilute HCl can help remove final traces of DCU.[6]
Data Summary: DCU Solubility
A comprehensive understanding of DCU's solubility is critical for designing an effective purification strategy. The following table compiles solubility data from various sources to guide your solvent selection.
| Solvent | Solubility | Notes |
| Water | Very low / Insoluble (<1%)[6][9][14] | DCU is practically insoluble in aqueous solutions. |
| Dichloromethane (DCM) | Sparingly soluble[9] | Often used as the reaction solvent from which DCU precipitates. |
| Chloroform | Soluble[9][11] | Can be used to dissolve DCU for column chromatography. |
| Diethyl Ether | Practically insoluble[16] | A good choice for washing/triturating the crude product. |
| Acetonitrile | Sparingly soluble[6] | A good solvent for DCC coupling as DCU is not very soluble.[12] |
| Ethyl Acetate | Sparingly soluble | Can be used to precipitate residual DCU at low temperatures.[6] |
| Hexane | Insoluble | Often used as an anti-solvent to precipitate DCU.[7] |
| Dimethyl Sulfoxide (DMSO) | Soluble (≥4.53 mg/mL)[17] | Soluble with gentle warming. |
| Ethanol | Soluble[14] | DCU has higher solubility in ethanol compared to water. |
Note: Solubility is temperature-dependent. For precise applications, experimental determination is recommended.[3]
Visualized Workflows
Decision Tree for DCU Removal Method
This diagram provides a logical pathway to help you select the most appropriate method for DCU removal based on your specific experimental outcome.
Caption: Decision tree for selecting a DCU removal method.
Experimental Workflow: DCU Removal by Filtration
This workflow illustrates the standard procedure for removing precipitated DCU from a reaction mixture.
Caption: Workflow for DCU removal by filtration and washing.
Experimental Protocols
Protocol 1: Removal of DCU by Direct Filtration
This protocol is the first line of defense and is suitable when DCU has visibly precipitated from the reaction mixture.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath (0-4 °C) for 15-30 minutes to maximize DCU precipitation.[7]
-
Set up Filtration Apparatus: Assemble a Büchner funnel with a piece of filter paper that fits snugly over the holes. Place the funnel on a clean filter flask connected to a vacuum source.[9]
-
Wet the Filter Paper: Wet the filter paper with a small amount of the cold reaction solvent to ensure it is sealed against the funnel.[9]
-
Filter the Mixture: Turn on the vacuum and pour the cold reaction mixture into the center of the funnel.
-
Wash the Filter Cake: Wash the collected DCU solid on the filter paper with a small amount of cold reaction solvent to recover any trapped product.[8][9] Combine this wash with the initial filtrate.
-
Isolate the Product: The filtrate contains your desired product. It can now be concentrated under reduced pressure and subjected to further analysis or purification if needed.[8]
Protocol 2: Removal of DCU by Anti-Solvent Precipitation
Use this method when DCU is soluble in the reaction solvent or when your product co-precipitates upon cooling.
-
Concentrate the Reaction Mixture: If the reaction was performed in a solvent like DCM or THF, remove the solvent under reduced pressure to obtain a crude residue.
-
Dissolve the Crude Product: Dissolve the residue in a minimum amount of a solvent in which your product is highly soluble (e.g., dichloromethane or chloroform).
-
Add Anti-Solvent: Slowly add an anti-solvent in which DCU is poorly soluble (e.g., hexane or diethyl ether) while stirring, until a white precipitate (DCU) is observed and persists.[7]
-
Complete the Precipitation: Cool the mixture in an ice bath for 15-30 minutes to ensure maximum precipitation of DCU.[7]
-
Filter and Isolate: Filter the mixture as described in Protocol 1. The desired product should be in the filtrate, which can then be concentrated.
Protocol 3: Purification by Column Chromatography to Remove Trace DCU
This protocol is ideal for removing the final, stubborn traces of DCU that remain after filtration or precipitation.
-
Prepare the Crude Sample: Concentrate the crude product containing trace DCU. Dissolve it in a minimum amount of the chromatography eluent or a strong solvent like dichloromethane.
-
Select the Stationary and Mobile Phases:
-
Stationary Phase: Silica gel is most common. Florisil can also be an effective alternative.[11]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typical. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity. The optimal eluent will move your product down the column while leaving the more polar DCU behind, or vice versa depending on your product's polarity.
-
-
Pack and Run the Column: Pack a glass column with the selected stationary phase. Carefully load the sample onto the top of the column.
-
Elute and Collect Fractions: Begin passing the eluent through the column, collecting small fractions. Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain your purified product, free of DCU.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
References
- SIELC Technologies. (n.d.). Separation of N,N'-Dicyclohexylurea on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Technical Support Center: Removal of Dicyclohexylurea (DCU) from Cyclooctylurea Reactions.
- Benchchem. (n.d.). Removal of dicyclohexylurea (DCU) from Dicyclohexyl ketone synthesis.
- Chemistry Stack Exchange. (2025). How I can remove DCU from my product?
- APExBIO. (n.d.). N,N'-Dicyclohexylurea - Soluble Epoxide Hydrolase Inhibitor.
- Benchchem. (n.d.). The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide.
- Guidechem. (n.d.). What is N,N'-DICYCLOHEXYLUREA and its Applications?
- Benchchem. (n.d.). Technical Support Center: Filtration of Fine 1,3-Dicyclohexylurea (DCU) Particles.
- Benchchem. (n.d.). A Comparative Guide to the Validation of 1,3-Dicyclohexylurea (DCU) Removal by HPLC Analysis.
- ResearchGate. (2016). How to purify esterefication product?
- ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?
- Benchchem. (n.d.). Technical Support Center: Purification of Crude Products from 1,3-Dicyclohexylurea (DCU).
- ChemicalBook. (n.d.). N,N'-DICYCLOHEXYLUREA synthesis.
- ResearchGate. (2016). How to remove DCC from reaction mixture?
- The Catalyst's Companion. (2023). N,N′-Dicyclohexylcarbodiimide (DCC) in Action.
- ResearchGate. (2013). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids?
- IUCr Journals. (2021). N,N′-Dicyclohexyl-N-(phthaloylglycyl)urea.
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. DOI:10.1039/D1GC02251B.
- Reddit. (2024). Steglich Esterification with EDC.
- ResearchGate. (2017). Dicyclohexylurea (DCU) solubility in water.
- Wikipedia. (n.d.). Steglich esterification.
- Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information.
- University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Workup [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. apexbt.com [apexbt.com]
"how to avoid racemization with N,N'-dicyclohexylsulfamide"
Introduction: Navigating the Challenges of Racemization with N,N'-Dicyclohexylsulfamide
Welcome to the technical support center for N,N'-dicyclohexylsulfamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reagent for peptide bond formation and are seeking to mitigate the risk of racemization. As a coupling reagent, N,N'-dicyclohexylsulfamide is effective in mediating the formation of amide bonds. However, like other activating agents, its use can inadvertently lead to the loss of stereochemical integrity at the α-carbon of the activated amino acid residue.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to achieve high coupling efficiency while preserving the chirality of your valuable peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant epimerization in our peptide synthesis when using N,N'-dicyclohexylsulfamide. What is the likely cause?
A1: The primary cause of racemization during peptide coupling reactions, including those mediated by N,N'-dicyclohexylsulfamide, is the formation of a 5(4H)-oxazolone intermediate.[1][2] N,N'-dicyclohexylsulfamide, acting as a dehydrating agent, activates the carboxylic acid of the N-protected amino acid. This activated intermediate is susceptible to intramolecular cyclization, forming the planar and highly racemization-prone oxazolone. The α-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component on the achiral oxazolone intermediate results in a mixture of D- and L-amino acid residues in the peptide chain.
Q2: Which amino acids are most susceptible to racemization when using N,N'-dicyclohexylsulfamide?
A2: While all chiral amino acids (except proline) can theoretically racemize via the oxazolone mechanism, some are more prone to it than others. Histidine and cysteine are particularly susceptible to racemization.[2] Additionally, amino acids with electron-withdrawing groups on their side chains can also show an increased tendency to racemize. The risk of racemization is also significantly higher during segment coupling (coupling of peptide fragments) compared to single amino acid coupling.[3]
Q3: How can we suppress or eliminate racemization when using N,N'-dicyclohexylsulfamide?
A3: The most effective strategy to suppress racemization is to intercept the activated amino acid intermediate before it has a chance to form the oxazolone. This is achieved by the addition of auxiliary nucleophiles, often referred to as "additives." These additives react with the activated species to form an active ester that is less prone to racemization but still sufficiently reactive to form the desired peptide bond.[4]
Recommended additives include:
-
1-Hydroxybenzotriazole (HOBt): A classic and widely used additive that effectively minimizes racemization.[2][4]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt in both accelerating coupling and suppressing racemization.[2]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive and highly effective alternative to HOBt and HOAt.[5]
The simultaneous use of HOBt and copper(II) chloride has also been reported to be highly effective in eliminating racemization, even in challenging couplings.[2]
Q4: What is the optimal base to use with N,N'-dicyclohexylsulfamide to minimize racemization?
A4: The choice of base is critical. Strong, non-sterically hindered bases can promote the abstraction of the α-proton from the oxazolone intermediate, thereby increasing racemization. Therefore, it is highly recommended to use a weaker, sterically hindered base.
-
Recommended:
-
Use with Caution:
-
Diisopropylethylamine (DIPEA): While a very common and effective base for driving coupling reactions to completion, its higher basicity can increase the risk of racemization. If used, it should be at the lowest effective concentration.[3]
-
Q5: Can pre-activation time influence the extent of racemization?
A5: Yes, prolonged pre-activation times can increase the risk of racemization. The longer the activated amino acid exists in solution before the addition of the amine component, the greater the opportunity for it to cyclize to the oxazolone intermediate. Therefore, it is generally recommended to minimize the pre-activation time or, ideally, to add the N,N'-dicyclohexylsulfamide and additive to the reaction mixture containing both the carboxylic acid and amine components simultaneously.
Visualizing the Mechanism: Desired Pathway vs. Racemization
The following diagrams illustrate the key mechanistic pathways involved in peptide coupling with N,N'-dicyclohexylsulfamide.
Desired Peptide Bond Formation with Additive
Caption: Desired reaction pathway with an additive to suppress racemization.
Undesired Racemization Pathway via Oxazolone Formation
Caption: Undesired racemization pathway through the oxazolone intermediate.
Experimental Protocol: Minimizing Racemization with N,N'-Dicyclohexylsulfamide/HOBt
This protocol provides a general guideline for a coupling reaction in solution phase. Molar equivalents and reaction times may need to be optimized for specific amino acids and peptide sequences.
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride (or free amine)
-
N,N'-Dicyclohexylsulfamide (DCS)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Preparation of Reactants:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
In a separate flask, if starting with the hydrochloride salt of the amino acid ester, dissolve it in anhydrous DCM or DMF and add NMM (1.0 eq.) to liberate the free amine. Stir for 10-15 minutes at 0 °C.
-
-
Coupling Reaction:
-
Combine the solutions from step 1.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylsulfamide (1.1 eq.) in anhydrous DCM or DMF dropwise to the stirred reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea byproduct.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by flash chromatography or recrystallization as required.
-
Troubleshooting Workflow
Caption: A step-by-step troubleshooting guide to minimize racemization.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AK Lectures. (2014, July 28). Peptide Bond Formation with DCC [Video]. YouTube. Retrieved from [Link]
-
Fiveable. (n.d.). Peptide bond formation. Organic Chemistry II. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Nature Communications. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 24.8: Peptide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Semantic Scholar. (2021, October 1). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Retrieved from [Link]
-
The Catalyst's Companion. (n.d.). N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from [Link]
-
PubMed. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
DilunBio Peptide Synthesizer. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Yield in N,N'-Dicyclohexylcarbodiimide (DCC) Mediated Reactions
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing yields in reactions mediated by N,N'-dicyclohexylcarbodiimide (DCC). While the initial inquiry specified N,N'-dicyclohexylsulfamide, a comprehensive literature search revealed a scarcity of information on its use as a common coupling or dehydration agent. It is highly probable that the intended reagent was the widely utilized and structurally similar N,N'-dicyclohexylcarbodiimide (DCC). Therefore, this guide will focus on DCC-mediated reactions, addressing common challenges and providing evidence-based solutions to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of DCC-mediated coupling reactions?
A1: DCC is a powerful dehydrating agent primarily used to facilitate the formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively. The core of its function lies in the activation of the carboxylic acid. The carboxylic acid adds across one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent. A nucleophile, such as an amine, can then attack the activated carbonyl group, leading to the formation of the desired amide and N,N'-dicyclohexylurea (DCU), a thermally stable and largely insoluble byproduct.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Q2: My DCC-mediated amidation/esterification is resulting in a low yield or failing completely. What are the likely causes and how can I rectify this?
A2: Low yields in DCC-mediated couplings can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Reagent and Solvent Quality:
-
Purity of DCC: Ensure the DCC used is of high purity and has been stored under anhydrous conditions. DCC is moisture-sensitive and can hydrolyze, reducing its effectiveness.
-
Solvent Anhydrousness: The use of dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) is critical. Any residual water can react with the DCC and the O-acylisourea intermediate, leading to the formation of unwanted byproducts and a reduction in yield.
-
Substrate Purity: Impurities in the carboxylic acid, amine, or alcohol can interfere with the reaction. Ensure all starting materials are pure and dry.
Reaction Conditions:
-
Temperature Control: The initial activation of the carboxylic acid with DCC is often exothermic. It is advisable to perform this step at 0 °C to control the reaction rate and minimize side reactions. Subsequently, the reaction can be allowed to warm to room temperature.
-
Stoichiometry: The molar ratio of the reactants is a critical parameter. A 1:1:1 ratio of carboxylic acid, amine/alcohol, and DCC is a common starting point. However, slight excesses of the amine/alcohol (1.1-1.2 equivalents) and DCC (1.1 equivalents) can sometimes improve yields by driving the reaction to completion.
-
Order of Addition: The order in which reagents are added can significantly impact the outcome. Generally, the carboxylic acid is pre-activated with DCC in an appropriate solvent before the amine or alcohol is introduced. This minimizes the risk of side reactions involving the nucleophile.
Issue 2: Formation of N-Acylurea Byproduct
Q3: I am observing a significant amount of an N-acylurea byproduct in my reaction mixture, which is difficult to separate from my desired product. How can I prevent its formation?
A3: The formation of an N-acylurea byproduct is a well-documented side reaction in DCC-mediated couplings. It arises from an intramolecular rearrangement of the O-acylisourea intermediate. This side reaction is particularly problematic with sterically hindered carboxylic acids or weakly nucleophilic amines/alcohols.
Strategies to Minimize N-Acylurea Formation:
-
Use of Additives: The most effective way to suppress N-acylurea formation is by introducing a nucleophilic additive that intercepts the O-acylisourea intermediate to form a more stable activated species.
-
1-Hydroxybenzotriazole (HOBt): HOBt reacts with the O-acylisourea to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine or alcohol.
-
N-Hydroxysuccinimide (NHS): Similar to HOBt, NHS forms a stable active ester intermediate.
-
-
Optimized Protocol with Additives: When using an additive like HOBt or NHS, it is typically added along with the carboxylic acid and DCC during the pre-activation step. A common stoichiometry is 1:1:1:1.2 for carboxylic acid:DCC:HOBt:amine.
| Parameter | Standard DCC Coupling | DCC/HOBt Coupling |
| Key Intermediate | O-acylisourea | HOBt-active ester |
| Propensity for N-Acylurea | High, especially with hindered substrates | Significantly reduced |
| Racemization Risk | Moderate to high | Low |
| Typical Yields | Variable, can be low | Generally higher and more consistent |
Issue 3: Racemization of Chiral Carboxylic Acids
Q4: My chiral carboxylic acid is undergoing significant racemization during the DCC coupling. How can I preserve its stereochemical integrity?
A4: Racemization is a major concern when activating chiral carboxylic acids, particularly N-protected amino acids. The activated carbonyl group is susceptible to enolization, which can lead to a loss of stereochemical purity.
Minimizing Racemization:
-
Use of Additives: As with N-acylurea formation, the use of HOBt or NHS is highly effective in suppressing racemization.[1] The formation of the active ester intermediate is generally faster than the rate of racemization of the O-acylisourea.
-
Temperature Control: Maintaining low temperatures (e.g., 0 °C) throughout the activation and coupling steps can help to minimize racemization.
-
Choice of Base: If a base is required, a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is preferred over triethylamine (TEA), as it is less likely to promote enolization.
Issue 4: Difficulty in Removing the Dicyclohexylurea (DCU) Byproduct
Q5: The dicyclohexylurea (DCU) byproduct is co-precipitating with my product or is difficult to remove by filtration. What are the best practices for its removal?
A5: While the low solubility of DCU in many organic solvents is generally advantageous for its removal, challenges can arise.
Effective DCU Removal Strategies:
-
Solvent Selection: DCU has very low solubility in solvents like dichloromethane, chloroform, and ethyl acetate. After the reaction is complete, cooling the reaction mixture in an ice bath can further promote the precipitation of DCU, which can then be removed by filtration.
-
Alternative Carbodiimides: If DCU removal remains problematic, consider using a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct of EDC is water-soluble and can be easily removed by an aqueous workup.
-
Post-Reaction Workup: In some cases, after initial filtration, residual DCU can be removed by dissolving the crude product in a minimal amount of a solvent in which the desired product is soluble but DCU is not (e.g., diethyl ether) and then filtering again.
Experimental Protocols
Protocol 1: General Procedure for DCC-Mediated Amide Synthesis
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere, add DCC (1.1 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the amine (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C to precipitate the DCU byproduct.
-
Filter the mixture and wash the filter cake with cold DCM.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Optimized DCC/HOBt Protocol for Amide Synthesis with Reduced Side Reactions
-
To a solution of the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere, add DCC (1.1 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the amine (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General mechanism of DCC-mediated amide bond formation and potential side reaction.
Caption: Troubleshooting workflow for low yields in DCC-mediated reactions.
References
- To be populated with specific citations from the search results after final content selection.
- To be populated with specific citations from the search results after final content selection.
- To be populated with specific citations from the search results after final content selection.
- To be populated with specific citations from the search results after final content selection.
- To be populated with specific citations from the search results after final content selection.
- To be populated with specific citations from the search results after final content selection.
- To be populated with specific citations from the search results after final content selection.
- To be populated with specific citations from the search results after final content selection.
- To be populated with specific citations from the search results after final content selection.
Sources
Navigating Thermal Challenges in N,N'-Dicyclohexylsulfamide Couplings: A Technical Guide
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for managing temperature in N,N'-dicyclohexylsulfamide coupling reactions. As a Senior Application Scientist, I understand that precise temperature control is paramount for successful, reproducible outcomes in complex chemical syntheses. This guide is structured to provide you with in-depth, field-proven insights into the nuances of temperature management when using N,N'-dicyclohexylsulfamide as a coupling reagent. We will delve into the causality behind experimental choices, offering troubleshooting strategies and answers to frequently encountered questions.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems that can arise during N,N'-dicyclohexylsulfamide couplings, with a focus on their thermal origins and solutions.
Problem 1: Low or No Product Yield
Q: My N,N'-dicyclohexylsulfamide coupling reaction is resulting in a very low yield or no desired product at all. How can temperature be a contributing factor?
A: Temperature plays a critical role in the activation of the carboxylic acid by N,N'-dicyclohexylsulfamide and the subsequent nucleophilic attack by the amine.
-
Insufficient Activation Temperature: The initial formation of the active intermediate from the carboxylic acid and N,N'-dicyclohexylsulfamide is an endothermic process that requires a certain activation energy. If the reaction temperature is too low, this activation step may be sluggish or not occur at all, leading to unreacted starting materials.
-
Optimal Temperature Range: While often performed at room temperature, some coupling reactions benefit from gentle heating to overcome the activation barrier.[1] However, excessive heat can lead to the degradation of the coupling reagent or the activated intermediate.[2]
-
Cold Addition for Exothermic Reactions: For highly reactive substrates, the initial mixing of reagents can generate a significant exotherm. It is often advisable to cool the reaction mixture (e.g., to 0 °C) before adding the N,N'-dicyclohexylsulfamide to control the initial rate of reaction and prevent the formation of side products.[3]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in N,N'-dicyclohexylsulfamide couplings.
Problem 2: Formation of Side Products and Impurities
Q: My reaction is producing significant amounts of side products, complicating purification. How is temperature implicated in impurity formation?
A: The formation of byproducts is often temperature-dependent. Elevated temperatures can accelerate undesirable side reactions.
-
N-Acylurea Formation: A common side reaction with carbodiimide-type coupling reagents is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine nucleophile.[4] While specific data for N,N'-dicyclohexylsulfamide is limited, this pathway is a strong possibility. Higher temperatures can promote this rearrangement.
-
Racemization: For chiral carboxylic acids, particularly in peptide synthesis, elevated temperatures can lead to racemization of the stereocenter, resulting in diastereomeric impurities.[5]
-
Decomposition of Reagents or Products: The thermal stability of your substrates, product, and the coupling reagent itself is a critical factor.[2] Exceeding the thermal tolerance of any component can lead to a complex mixture of degradation products.
Strategies to Minimize Side Product Formation:
| Strategy | Rationale | Recommended Temperature Protocol |
| Controlled Initial Addition | To mitigate any initial exotherm and slow down competing side reactions. | Add N,N'-dicyclohexylsulfamide to a cooled solution (0 °C) of the carboxylic acid and amine. |
| Optimized Reaction Temperature | To find the "sweet spot" where the desired reaction proceeds at a reasonable rate without significant side product formation. | Start with room temperature and adjust based on reaction monitoring (TLC, LC-MS). |
| Use of Additives | Additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization. | The addition of HOBt may allow for the use of milder reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a typical N,N'-dicyclohexylsulfamide coupling reaction?
A1: A prudent starting point for most N,N'-dicyclohexylsulfamide couplings is to perform the initial addition of the reagent at 0 °C to control any potential exotherm. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to overnight.[6] Monitoring the reaction progress by TLC or LC-MS is crucial to determine if gentle heating is necessary to drive the reaction to completion.
Q2: Can I run my N,N'-dicyclohexylsulfamide coupling at elevated temperatures to speed up the reaction?
A2: While modest heating can sometimes improve reaction rates, it should be approached with caution.[1] High temperatures can increase the likelihood of side reactions such as N-acylurea formation and racemization of chiral centers.[4][5] It is recommended to first attempt the reaction at room temperature. If the reaction is sluggish, a gradual increase in temperature (e.g., to 40-60 °C) can be explored, with careful monitoring for the appearance of impurities.
Q3: My reaction involves a thermally sensitive substrate. What precautions should I take?
A3: For thermally sensitive substrates, it is imperative to maintain a low temperature profile throughout the reaction.
-
Protocol for Thermally Sensitive Substrates:
-
Dissolve the carboxylic acid and amine in a suitable aprotic solvent.
-
Cool the mixture to 0 °C or even lower (e.g., -15 °C) using an appropriate cooling bath.
-
Add a solution of N,N'-dicyclohexylsulfamide dropwise while maintaining the low temperature.
-
Allow the reaction to stir at the low temperature and monitor its progress. It may be necessary to allow the reaction to proceed for a longer duration at a lower temperature to achieve a good yield.
-
Q4: How does the choice of solvent affect temperature management in these couplings?
A4: The solvent can influence the reaction rate and the ease of temperature control.
-
Common Solvents: Aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile are commonly used.[7]
-
Boiling Point Considerations: When considering heating a reaction, the boiling point of the solvent will dictate the maximum achievable temperature.
-
Solvent Effects on Reaction Rate: The polarity of the solvent can affect the rate of the coupling reaction, which in turn may influence the optimal temperature.[8]
Reaction Mechanism Overview:
Caption: Simplified overview of the N,N'-dicyclohexylsulfamide coupling reaction mechanism.
References
-
Chandrasekhar, D. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
The Organic Chemistry Tutor. (2013, February 26). mechanism of amide formation with DCC. YouTube. [Link]
-
Reddit. (2024, January 26). Troubleshooting a C–N Coupling Reaction. r/chemistry. [Link]
-
The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
Reddit. (2024, January 26). Troubleshooting a C–N Coupling Reaction. r/OrganicChemistry. [Link]
-
Oak Ridge National Laboratory. (n.d.). ORNL/TM-2022/2443 Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10- nonadecyl)guanidinium Chloride for Use. [Link]
-
Reddit. (2023, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
Chemistry Stack Exchange. (2021, June 20). Temperature control and side reactions in PPAA (T3P) couplings. [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
PMC. (n.d.). Temperature-Dependent Selection of Reaction Pathways, Reactive Species, and Products during Postsynthetic Selenization of Copper Sulfide Nanoparticles. [Link]
-
NETZSCH Analyzing & Testing. (2020, March 5). Thermal Stability of Drugs. [Link]
-
PubMed. (2013, March 15). Catalytic C-H activation/C-C coupling reaction: DFT studies on the mechanism, solvent effect, and role of additive. [Link]
-
PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
Simran et al. (2023). IJPSR, 2023; Vol. 14(11): 5465-5471. [Link]
-
PubChem. (n.d.). PubChem. [Link]
-
Biblioteka Nauki. (n.d.). Thermodynamic analysis on disproportionation process of cyclohexylamine to dicyclohexylamine. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
ResearchGate. (2025, August 10). Catalytic C-H Activation/C-C Coupling Reaction: DFT Studies on the Mechanism, Solvent Effect, and Role of Additive | Request PDF. [Link]
-
Cheméo. (n.d.). N,N'-Diethyloxamide. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Inchem.org. (n.d.). N,N-DIMETHYLFORMAMIDE. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. neb.com [neb.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Catalytic C-H activation/C-C coupling reaction: DFT studies on the mechanism, solvent effect, and role of additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N,N'-Dicyclohexylsulfamide Synthesis & Troubleshooting
Topic: N,N'-Dicyclohexylsulfamide Reaction Troubleshooting Guide Ticket ID: #DCHS-001 Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary & Chemical Profile[1]
Compound: N,N'-Dicyclohexylsulfamide (CAS: 14041-87-3) Core Utility: Used as a pharmaceutical intermediate, a ligand in transition metal catalysis, and a hydrogen-bonding motif in supramolecular chemistry.
The synthesis of N,N'-dicyclohexylsulfamide is deceptively simple. While the reaction between cyclohexylamine and sulfuryl chloride (
This guide moves beyond basic recipes to provide a causal analysis of these failure modes and their remediation.
Standard Operating Procedure (SOP)
Method A: The Sulfuryl Chloride Route (Standard)
Principle: Nucleophilic attack of cyclohexylamine on the electrophilic sulfur of sulfuryl chloride.
Critical Constraint:
Stoichiometry Table
| Reagent | Equivalents | Role | Notes |
| Sulfuryl Chloride ( | 1.0 | Electrophile | Limiting Reagent. Freshly distilled if yellow. |
| Cyclohexylamine | 4.0 | Nucleophile & Base | Or 2.0 eq if using Triethylamine (2.2 eq) as auxiliary base. |
| Dichloromethane (DCM) | Solvent (10-15 vol) | Medium | Must be anhydrous. |
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Place in an ice/salt bath (
to ). -
Charge: Add Cyclohexylamine (4.0 eq) and anhydrous DCM.
-
Addition: Dissolve Sulfuryl Chloride (1.0 eq) in a small volume of DCM in the addition funnel.
-
Technical Insight: Diluting the
prevents localized hotspots during addition.
-
-
Reaction: Add the
solution dropwise over 30-60 minutes. Maintain internal temperature .-
Observation: A white precipitate (Cyclohexylamine Hydrochloride) will form immediately. This is normal.
-
-
Maturation: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup:
-
Filter off the solid precipitate (mostly amine-HCl salt).
-
Wash the filtrate with 1N HCl (to remove unreacted amine) followed by Brine.
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene.[1]
Visualizing the Chemistry
Reaction Mechanism & Pathway
The following diagram illustrates the stepwise substitution and the competing hydrolysis pathway that must be avoided.
Figure 1: Reaction pathway showing the sequential amination and the competing hydrolysis risk.
Troubleshooting Center (FAQs)
Category A: Reaction Setup & Initiation
Q: The reaction mixture turned yellow/brown immediately upon addition. Is this normal?
-
Diagnosis: Likely decomposition of Sulfuryl Chloride or presence of impurities.
-
Root Cause:
decomposes to and over time, especially if stored improperly. Chlorine gas oxidizes amines, causing discoloration. -
Fix: Distill Sulfuryl Chloride before use or purge with
to remove dissolved . Ensure the reaction temperature stays near .
Q: I observed a violent exotherm and the solvent boiled. What happened?
-
Diagnosis: Addition rate too fast.
-
Root Cause: The first substitution (formation of the sulfamoyl chloride intermediate) is highly exothermic.
-
Fix: Use a pressure-equalizing dropping funnel. Dilute the
in DCM (1:1 ratio) prior to addition to increase thermal mass.
Category B: Workup & Purification
Q: My product is a sticky gum that won't solidify. How do I fix this?
-
Diagnosis: Residual solvent or Cyclohexylamine contamination.
-
Root Cause: Sulfamides can form "oils" if trace cyclohexylamine remains, depressing the melting point.
-
Fix: Triturate the gum with cold Pentane or Hexane. If that fails, dissolve in minimal DCM and wash again with 1M HCl to ensure all amine is removed.
Q: The melting point is broad and lower than expected (
-
Diagnosis: Contamination with Cyclohexylamine Hydrochloride (
). -
Root Cause: Incomplete water washing during workup. The salt is partially soluble in organic solvents if water content is high.
-
Fix: Recrystallize from Ethanol/Water. The salt is highly soluble in water and will remain in the mother liquor, while the sulfamide precipitates.
Category C: Analytical Verification
Q: How do I distinguish the product from the mono-substituted intermediate?
-
Method: H-NMR or Mass Spectrometry .
-
Indicator:
-
Mono-substituted: Will show a distinct NH proton shift and potentially different integration for the cyclohexyl ring protons vs. the NH.
-
Bis-substituted (Product): Symmetry is key. You should see equivalent cyclohexyl signals.
-
IR Spectroscopy: Look for the disappearance of the S-Cl stretch (approx. 370 cm⁻¹) and the appearance of symmetric/asymmetric
stretches (1150–1350 cm⁻¹).
-
Troubleshooting Logic Flow
Use this decision tree to diagnose low yields or purity issues.
Figure 2: Diagnostic decision tree for common experimental failures.
References
-
ChemicalBook. (n.d.). N,N-Dimethylsulfamide Properties and Synthesis. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides and Sulfamides.[2][3][4][5] Retrieved from
-
National Institutes of Health (NIH). (2020). Calcium Triflimide Catalyzed Synthesis of Sulfamides.[5] Organic Letters.[5] Retrieved from
-
ScienceMadness. (n.d.). Sulfuryl Chloride Preparation and Reactivity.[1][2][3][4][5][6][7][8] Retrieved from
-
Alfa Chemistry. (n.d.). N,N'-Dicyclohexylsulfamide Product Details. Retrieved from
Sources
- 1. Everything about Sulfuryl Chloride [yufenggp.com]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. US2431880A - Preparation of sulfuryl chloride - Google Patents [patents.google.com]
- 7. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: N,N'-Dicyclohexylsulfamide Reaction Elucidation
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for reactions involving N,N'-dicyclohexylsulfamide. It addresses common experimental challenges, explains the underlying mechanistic principles, and offers validated protocols to ensure reliable and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and application of N,N'-dicyclohexylsulfamide and related sulfamides.
Q1: My reaction to form N,N'-dicyclohexylsulfamide from dicyclohexylamine and sulfuryl chloride is slow and gives a low yield. What are the likely causes?
A1: Sluggish reactions and low yields in this synthesis are typically traced back to a few critical factors:
-
Reagent Purity and Stoichiometry: The purity of both dicyclohexylamine and sulfuryl chloride (SO₂Cl₂) is paramount. Old or improperly stored sulfuryl chloride can decompose, reducing its effectiveness. Crucially, the reaction stoichiometry requires at least two equivalents of the amine for every one equivalent of sulfuryl chloride. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2] If only one equivalent of amine is used, the HCl formed will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.
-
Inadequate Base: While a second equivalent of the starting amine can serve as the base, it is often advantageous to use a non-nucleophilic tertiary amine like triethylamine or pyridine.[1] These bases are often stronger and more efficient at scavenging the generated HCl, preventing the formation of the unreactive ammonium salt.
-
Temperature Control: The reaction is highly exothermic. It should be initiated at a low temperature (e.g., 0 °C) with slow, portion-wise addition of sulfuryl chloride to the amine solution. Allowing the temperature to rise uncontrollably can lead to side reactions and decomposition of the product and reactants.
-
Solvent Choice: The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (DCM) or diethyl ether. The solvent must be anhydrous, as water will readily react with sulfuryl chloride to produce sulfuric acid and HCl, leading to unwanted side products.
Q2: I'm observing an insoluble white precipitate immediately upon adding sulfuryl chloride to my dicyclohexylamine solution. Is this the product?
A2: Not necessarily. The immediate formation of a white precipitate is most likely the dicyclohexylammonium chloride salt. This occurs when the generated HCl reacts with the dicyclohexylamine present in the reaction mixture.
-
Causality: As shown in the mechanism below, each mole of sulfuryl chloride that reacts to form the sulfamide bond generates two moles of HCl. This acid is immediately neutralized by the most basic species present: the starting amine.
-
Validation: To confirm, you can take a small sample of the precipitate, wash it with a non-polar solvent like hexanes to remove unreacted starting materials, and analyze it. A simple pH test of the solid dissolved in water will show it to be acidic. The desired product, N,N'-dicyclohexylsulfamide, is a neutral organic compound and should remain in the organic phase. The ammonium salt can be removed during the aqueous workup.
Q3: How can I effectively monitor the progress of my sulfamide synthesis?
A3: Several analytical techniques are suitable for monitoring the reaction.[3][4]
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method.[5] Spot the reaction mixture against a standard of your starting amine. The product, N,N'-dicyclohexylsulfamide, will be less polar than the starting amine and will have a higher Rf value. The disappearance of the starting amine spot indicates the reaction is nearing completion.
-
High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, HPLC is an excellent choice.[6][7] A reversed-phase C18 column is typically effective. You can track the consumption of the starting material and the formation of the product over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, particularly for identifying any volatile side products.[3] However, derivatization may sometimes be necessary for less volatile sulfamides.[5]
Mechanistic Elucidation: Synthesis of N,N'-Dicyclohexylsulfamide
Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds via a nucleophilic substitution pathway at the sulfur center.
Proposed Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dicyclohexylamine (a potent nucleophile) attacks one of the electrophilic sulfur-chlorine bonds of sulfuryl chloride. This forms a tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, eliminating a chloride ion and forming a sulfamoyl chloride intermediate. A proton is lost from the nitrogen, typically abstracted by a base (another molecule of amine or an added tertiary amine base).
-
Second Nucleophilic Attack: A second molecule of dicyclohexylamine attacks the sulfur atom of the highly reactive sulfamoyl chloride intermediate.
-
Final Elimination: Similar to the first step, a tetrahedral intermediate is formed, which then collapses by eliminating the second chloride ion to yield the final N,N'-dicyclohexylsulfamide product. Again, the proton on the newly added nitrogen is removed by a base.
The diagram below visualizes this stepwise process.
Caption: Proposed reaction mechanism for sulfamide synthesis.
Experimental Protocol & Troubleshooting Workflow
This section provides a validated, step-by-step protocol for the synthesis of N,N'-dicyclohexylsulfamide, followed by a logical workflow for troubleshooting common issues.
Synthesis Protocol
This protocol details the reaction of dicyclohexylamine with sulfuryl chloride using triethylamine as an acid scavenger.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Dicyclohexylamine | 181.32 | 10.0 g | 55.1 mmol | 2.0 |
| Sulfuryl Chloride | 134.97 | 3.72 g (2.2 mL) | 27.6 mmol | 1.0 |
| Triethylamine (TEA) | 101.19 | 5.8 g (8.0 mL) | 57.3 mmol | 2.1 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add dicyclohexylamine (10.0 g, 55.1 mmol) and anhydrous dichloromethane (150 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (8.0 mL, 57.3 mmol) to the cooled solution.
-
Reagent Addition: In a separate dropping funnel, prepare a solution of sulfuryl chloride (2.2 mL, 27.6 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A thick white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% Ethyl Acetate in Hexanes) until the dicyclohexylamine spot has disappeared.
-
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to yield N,N'-dicyclohexylsulfamide as a white solid.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues encountered during the experiment.
Caption: A logical workflow for troubleshooting sulfamide synthesis.
References
-
Chemistry LibreTexts. (2021). Amines as Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Horak, J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
Al-Maksoud, M. D. A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Retrieved from [Link]
-
RSC Publishing. (2021). A very fast and simple method for the determination of sulfonamide residues in seawaters. Retrieved from [Link]
-
Munir, S. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N,N'-Dicyclohexylsulfamide Chemistry
Executive Summary & Reaction Logic
The Core Challenge:
The synthesis of N,N'-dicyclohexylsulfamide via sulfuryl chloride (
If this HCl is not managed immediately, it protonates the unreacted cyclohexylamine, rendering it non-nucleophilic. This halts the reaction and contaminates the matrix with cyclohexylammonium chloride salts. Furthermore, the intermediate—cyclohexylsulfamoyl chloride —is highly moisture-sensitive.
This guide addresses the three primary failure modes:
-
Salt Contamination (Incomplete HCl trapping).
-
Hydrolysis (Formation of sulfamic acid derivatives).
-
Thermal Degradation (Elimination side-reactions).
Mechanism & Byproduct Pathways (Visualized)
The following diagram maps the reaction flow and the specific points where byproducts are generated.
Figure 1: Reaction cascade showing the critical intermediate and the divergence between productive synthesis and hydrolysis/salt formation.[1]
Troubleshooting Guide: Common Failure Modes
Case File #1: The "Sticky Solid" Phenomenon
Symptom: The isolated product is a gummy, hygroscopic solid rather than a free-flowing powder. The melting point is depressed and broad. Diagnosis: Amine Salt Contamination. The reaction generates 2 equivalents of HCl. If you used exactly 2 equivalents of cyclohexylamine, 50% of your starting material is now cyclohexylammonium chloride (inert salt). Even with 4 equivalents, this salt precipitates with the product.
Corrective Protocol (The "Acid-Base" Wash):
-
Dissolution: Dissolve the crude reaction mass in Dichloromethane (DCM) . Sulfamides are soluble; amine salts are not.
-
Filtration: Filter off the bulk solid (this is mostly the salt).
-
Acid Wash: Wash the DCM filtrate with 1M HCl .
-
Why? This converts any residual unreacted cyclohexylamine into the water-soluble hydrochloride salt.
-
-
Water Wash: Wash with brine/water to remove traces of acid.
-
Drying: Dry over
and evaporate.
Case File #2: Low Yield & Acidic Crude
Symptom: Yield is <40%, and the crude material is highly acidic (pH < 2).[2] Diagnosis: Hydrolysis of the Intermediate. The intermediate, N-cyclohexylsulfamoyl chloride, is thermally unstable and hydrolyzes rapidly in the presence of atmospheric moisture to form cyclohexylsulfamic acid .
Corrective Protocol:
-
Reagent Quality: Ensure
is colorless (yellow indicates decomposition to and ). -
Temperature Control: The first addition must be at 0°C to -10°C . Higher temperatures favor hydrolysis and thermal decomposition of the sulfamoyl chloride.
-
Inert Atmosphere: A
or Argon blanket is mandatory until the quench.
Quantitative Data: Solubility & Characterization
Use this table to validate your purification strategy.
| Component | Water Solubility | DCM Solubility | Ether Solubility | 1M HCl Solubility |
| N,N'-Dicyclohexylsulfamide (Target) | Insoluble | Soluble | Soluble | Insoluble |
| Cyclohexylamine (Reagent) | Soluble | Soluble | Soluble | Soluble (as salt) |
| Cyclohexylammonium Chloride (Byproduct) | High | Insoluble | Insoluble | Soluble |
| Cyclohexylsulfamic Acid (Hydrolysis) | Soluble | Low | Low | Soluble |
Standard Operating Procedure (SOP)
Objective: Synthesis of N,N'-dicyclohexylsulfamide with minimized byproduct formation.
Reagents:
-
Sulfuryl Chloride (
): 1.0 eq[3] -
Cyclohexylamine: 4.0 eq (or 2.0 eq + 2.2 eq Triethylamine)
-
Solvent: Dry Dichloromethane (DCM)
Workflow (Visualized):
Figure 2: Decision tree for workup based on reaction concentration.
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck flask. Add Cyclohexylamine (40 mmol) and dry DCM (50 mL). Cool to 0°C.
-
Addition: Dilute Sulfuryl Chloride (10 mmol) in DCM (10 mL). Add dropwise over 30 mins. Do not allow temperature to exceed 5°C.
-
Reaction: Allow to warm to room temperature. A white precipitate (amine salt) will form immediately. Stir for 6 hours.
-
Workup:
-
Filter the reaction mixture. The solid is mostly Cyclohexylammonium Chloride . Discard it (or save for recovery).
-
Take the filtrate (DCM) and wash with 1M HCl (2x 20mL) to remove excess amine.
-
Wash with water (1x 20mL) and Brine (1x 20mL).
-
Dry over
, filter, and concentrate.
-
-
Recrystallization: If the product is slightly yellow, recrystallize from hot Ethanol/Water (9:1).
FAQ: Technical Support
Q: Can I use Thionyl Chloride (
Q: Why is my product turning yellow upon storage? A: This indicates trace contamination with sulfamic acid or trapped HCl. The acidity catalyzes slow degradation. Ensure your final water wash is neutral (pH 7) before drying.
Q: Can I use a weaker base like Pyridine instead of excess amine? A: Yes. Using 2.0 eq Cyclohexylamine and 2.2 eq Pyridine is often cleaner. Pyridine hydrochloride is water-soluble and easier to wash away than cyclohexylammonium chloride, preventing the "sticky solid" issue.
References
- Mechanism of Sulfonyl Chloride Reaction: Title: "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group" Source: BenchChem Technical Library
-
Synthesis of Sulfamides (General Protocol)
-
Hydrolysis Kinetics
- Title: "Hydrolysis of Sulfamoyl Chlorides. Kinetic and Solvent Isotope Effects"
- Source: Journal of the American Chemical Society (ACS)
-
URL:[Link]
-
Purification of Amine Derivatives
- Title: "Purification of N-substituted amines and benzamides"
-
Source: BenchChem Protocols[8]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cbijournal.com [cbijournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Alternatives for N,N'-Dicyclohexylsulfamide in Dehydration Reactions
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances efficiency, safety, and practicality. This guide provides an in-depth comparison of alternative reagents to N,N'-dicyclohexylsulfamide, focusing on its presumed primary application as a dehydrating agent for the synthesis of sulfonic anhydrides from sulfonic acids.
The Role of Dehydrating Agents in Sulfonic Acid Chemistry
The conversion of sulfonic acids to their corresponding anhydrides is a pivotal transformation in organic synthesis. Sulfonic anhydrides are highly reactive intermediates that readily couple with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a wide range of pharmaceuticals. The direct coupling of sulfonic acids with amines or alcohols is often challenging, necessitating the activation of the sulfonic acid, typically through dehydration to the anhydride.
Comparative Analysis of Dehydrating Reagents
This section provides a detailed comparison of various reagents capable of effecting the dehydration of sulfonic acids, which can be considered functional alternatives to N,N'-dicyclohexylsulfamide.
Thionyl Chloride (SOCl₂)
A classic and widely used reagent for the conversion of sulfonic acids to sulfonyl chlorides, which are themselves precursors to sulfonamides and sulfonate esters.[1][2]
-
Mechanism of Action: Thionyl chloride reacts with sulfonic acids to replace the hydroxyl group with a chlorine atom, forming a sulfonyl chloride and releasing sulfur dioxide and hydrogen chloride as byproducts. The resulting sulfonyl chloride is a highly reactive electrophile.
-
Advantages:
-
Readily available and relatively inexpensive.
-
The reaction to form sulfonyl chlorides is generally efficient and high-yielding.[3]
-
-
Disadvantages:
Phosphorus Pentoxide (P₄O₁₀)
A powerful and aggressive dehydrating agent used in a variety of chemical transformations, including the synthesis of anhydrides from carboxylic and sulfonic acids.[4]
-
Mechanism of Action: Phosphorus pentoxide is the anhydride of phosphoric acid and reacts vigorously with water. It removes a molecule of water from two molecules of a sulfonic acid to form the corresponding sulfonic anhydride.[4][5]
-
Advantages:
-
Disadvantages:
Trifluoromethanesulfonic Anhydride (Tf₂O)
A highly reactive and powerful electrophile, often used to activate hydroxyl groups and for the synthesis of triflate esters. It can also be used to prepare other sulfonic anhydrides.[6][7]
-
Mechanism of Action: While primarily used to introduce the triflyl group, it can react with sulfonic acids in a dehydration-like manner to generate sulfonic anhydrides.[7]
-
Advantages:
-
Extremely high reactivity, often leading to rapid and complete reactions.[7]
-
-
Disadvantages:
-
Expensive.
-
Highly corrosive and moisture-sensitive, requiring stringent anhydrous conditions.[6]
-
Its high reactivity can lead to a lack of selectivity with complex substrates.
-
Burgess Reagent
A mild and selective dehydrating agent, primarily known for the dehydration of alcohols to alkenes.[8] However, its utility extends to other dehydration reactions.[9][10]
-
Mechanism of Action: The Burgess reagent is an inner salt that reacts with hydroxyl groups to form a sulfamate ester intermediate, which then undergoes syn-elimination to produce the dehydrated product.[8] While not a direct precedent for sulfonic acid dehydration, its general dehydrating capability makes it a potential, milder alternative.
-
Advantages:
-
Disadvantages:
-
Primarily used for alcohol dehydration, and its efficacy with sulfonic acids is not well-documented.
-
Can be sensitive to air and moisture.[10]
-
Electrochemical Methods
A modern and greener approach to the synthesis of sulfonic anhydrides directly from sulfonic acids.[12][13]
-
Mechanism of Action: This method involves the anodic oxidation of a thiocyanate salt to generate a reactive intermediate that facilitates the dehydration of the sulfonic acid to its anhydride.[12]
-
Advantages:
-
Disadvantages:
-
Requires specialized electrochemical equipment.
-
The reaction scope and scalability may still be under development compared to traditional methods.
-
Data Summary: Comparison of Alternative Reagents
| Reagent | Primary Application | Advantages | Disadvantages |
| **Thionyl Chloride (SOCl₂) ** | Conversion of sulfonic acids to sulfonyl chlorides | Readily available, inexpensive, high-yielding | Corrosive, toxic, produces hazardous byproducts |
| Phosphorus Pentoxide (P₄O₁₀) | Strong dehydrating agent | Highly effective at water removal | Difficult to handle, exothermic reactions, challenging workup |
| Triflic Anhydride (Tf₂O) | Powerful electrophile and activating agent | Extremely high reactivity | Expensive, highly corrosive, moisture-sensitive |
| Burgess Reagent | Mild dehydration of alcohols | Mild and selective reaction conditions | Efficacy with sulfonic acids not well-established, moisture-sensitive |
| Electrochemical Methods | "Green" synthesis of sulfonic anhydrides | Avoids harsh reagents, mild conditions, sustainable | Requires specialized equipment, developing methodology |
Experimental Protocols
General Protocol for Sulfonyl Chloride Synthesis using Thionyl Chloride
Warning: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sulfonic acid (1.0 eq.).
-
Carefully add thionyl chloride (2.0-5.0 eq.) to the flask. A co-solvent such as dichloromethane or toluene can be used.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the excess thionyl chloride by slow addition to ice-water.
-
Extract the product with a suitable organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
General Protocol for Sulfonic Anhydride Synthesis using Phosphorus Pentoxide
Warning: This reaction is highly exothermic and should be conducted with extreme caution.
-
In a dry round-bottom flask under an inert atmosphere, combine the sulfonic acid (1.0 eq.) and phosphorus pentoxide (0.5-1.0 eq.).
-
Heat the mixture gently with stirring. The reaction is often vigorous.
-
After the initial exothermic reaction subsides, continue heating to ensure complete conversion.
-
The sulfonic anhydride can be isolated by distillation under reduced pressure or by extraction with a non-polar solvent followed by removal of the phosphoric acid byproduct.
Logical Relationships and Workflows
The following diagram illustrates the central role of sulfonic acid activation in the synthesis of sulfonamides and sulfonate esters, highlighting the position of dehydrating agents as key enablers of this transformation.
Sources
- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. Thionyl chloride- a Sulfinyl Halide_Chemicalbook [chemicalbook.com]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]
- 5. The important application of phosphorus pentoxide_Chemicalbook [chemicalbook.com]
- 6. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 7. CAS 358-23-6: Trifluoromethanesulfonic anhydride [cymitquimica.com]
- 8. Burgess reagent - Wikipedia [en.wikipedia.org]
- 9. Burgess reagent, (Methoxycarbonylsulfamoyl)triethylammonium hydroxide [organic-chemistry.org]
- 10. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 11. Burgess Dehydrating Reagent | Ambeed [ambeed.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist’s Guide to Evaluating the Purity of Synthesized N,N'-Dicyclohexylsulfamide
For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. N,N'-dicyclohexylsulfamide, a molecule with potential applications in organic synthesis and medicinal chemistry, is no exception. An impure sample can lead to ambiguous biological data, failed reactions, or the introduction of toxicologically significant materials.[1]
This guide provides a comprehensive framework for evaluating the purity of newly synthesized N,N'-dicyclohexylsulfamide. We will move beyond simple checklists, delving into the causality behind our choice of orthogonal analytical techniques. The goal is to establish a self-validating system where multiple, independent methods corroborate the final purity assessment.
The Synthetic Landscape: Predicting Potential Impurities
A robust purity analysis begins with understanding the synthesis process, as this is the primary source of potential contaminants. A common and logical route to N,N'-dicyclohexylsulfamide involves the reaction of sulfuryl chloride (SO₂Cl₂) with two equivalents of cyclohexylamine (C₆H₁₁NH₂) in the presence of a base (like triethylamine or excess cyclohexylamine) to neutralize the HCl byproduct.
Based on this pathway, we can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual cyclohexylamine.
-
Reaction Intermediates: N-cyclohexylsulfamoyl chloride (from incomplete reaction).
-
By-products: Dicyclohexylurea (if any carbon dioxide is present), and triethylammonium chloride or cyclohexylammonium chloride salts.
-
Solvent Residues: Acetonitrile, Dichloromethane, Toluene, or other solvents used during reaction and workup.[2]
Identifying these potential impurities is critical as it informs the selection and optimization of our analytical methods to ensure they can be effectively separated and detected.
An Orthogonal Approach to Purity Verification
No single analytical technique is sufficient to declare a compound "pure." A rigorous assessment relies on orthogonality , the principle of using multiple, distinct methods that measure different chemical and physical properties. This multi-pronged approach ensures that an impurity missed by one technique is likely to be detected by another. Our workflow integrates four key techniques: Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Workflow for the comprehensive purity evaluation of N,N'-dicyclohexylsulfamide.
Comparative Analytical Methodologies
Expertise & Experience: The melting point is a fundamental thermodynamic property. For a pure crystalline solid, the melting point is sharp and characteristic. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[3] Therefore, a narrow melting range (e.g., 0.5 – 1.5 °C) is a strong, albeit qualitative, indicator of high purity.[4]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the synthesized N,N'-dicyclohexylsulfamide is completely dry and finely powdered.
-
Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Initial Determination: Place the capillary in a melting point apparatus and heat rapidly (10-20 °C/min) to determine an approximate melting range.
-
Accurate Determination: Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point found in step 3.
-
Slow Ramp: Decrease the heating rate to 1-2 °C per minute.
-
Record Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ – T₂.
-
(Optional) Mixed Melting Point: If a certified reference standard is available, mix the synthesized sample 1:1 with the standard. If there is no depression in the melting point of the mixture compared to the individual components, the compounds are likely identical.
Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity for detecting and quantifying impurities. For N,N'-dicyclohexylsulfamide, a reversed-phase (RP-HPLC) method is the logical starting point. The non-polar C18 stationary phase will effectively retain the hydrophobic cyclohexyl groups, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) elutes the compounds. A gradient elution, where the organic solvent concentration is increased over time, is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe. UV detection is suitable as the sulfamide functional group possesses a UV chromophore.
Experimental Protocol: RP-HPLC Method Development
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV Diode Array Detector (DAD) set at 220 nm.
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: Linear gradient from 50% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 50% B
-
26-30 min: Re-equilibration at 50% B
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method). Impurities can be quantified against a reference standard if available.
Expertise & Experience: NMR is unparalleled for confirming the chemical structure of the synthesized compound. Furthermore, Quantitative NMR (qNMR) provides a direct measurement of purity without the need for a specific reference standard of the analyte itself. The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of a highly pure, stable internal standard with a simple spectrum (e.g., dimethyl sulfone), the absolute purity of the target compound can be calculated.
Predicted ¹H NMR Spectrum for N,N'-dicyclohexylsulfamide:
-
~3.0-3.5 ppm: A multiplet corresponding to the two protons on the carbons attached to the nitrogen atoms (-CH-NH-).
-
~1.0-2.0 ppm: A series of broad, overlapping multiplets corresponding to the 20 protons of the cyclohexyl rings' CH₂ groups.
-
~4.5-5.5 ppm: A broad singlet or triplet for the two N-H protons. The chemical shift can be highly variable and may exchange with D₂O.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Internal Standard Preparation: Prepare a stock solution of a high-purity internal standard (e.g., dimethyl sulfone, >99.5% purity) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a precisely known concentration (e.g., 5.00 mg/mL).
-
Sample Preparation: Accurately weigh ~20 mg of the synthesized N,N'-dicyclohexylsulfamide into an NMR tube.
-
Standard Addition: Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay, D1, of at least 5 times the longest T₁ of interest; typically 30-60 seconds).
-
Data Processing: Carefully integrate a well-resolved signal from the analyte (e.g., the -CH-NH- multiplet) and a signal from the internal standard (the singlet for dimethyl sulfone).
-
Purity Calculation: Use the following formula to calculate the weight/weight (w/w) purity: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 260.40 g/mol )
-
m = mass
-
Purity_std = Purity of the internal standard
-
Expertise & Experience: Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering definitive confirmation of its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of unknown impurities separated by the chromatography system, which can provide crucial clues to their structures.[2]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - Time of Flight, ESI-TOF).
-
Method: Employ the same HPLC method described in section 3.2.
-
MS Parameters (Positive Ion Mode):
-
Expected Ion: [M+H]⁺ = 261.16, [M+Na]⁺ = 283.14
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
-
Data Analysis: Confirm that the major peak in the chromatogram corresponds to the expected mass of N,N'-dicyclohexylsulfamide. Analyze the mass spectra of any impurity peaks to determine their molecular weights and aid in their identification.
Data Summary and Interpretation
To facilitate a clear comparison, the attributes of each analytical technique are summarized below.
| Technique | Primary Purpose | Information Provided | Strengths | Limitations |
| Melting Point | Initial Purity Assessment | Melting range | Fast, inexpensive, good indicator of crystalline purity.[3] | Not quantitative; insensitive to amorphous impurities or those with similar melting points. |
| HPLC-UV | Impurity Separation & Quantification | Retention time, peak area (%), UV spectrum | High resolution, highly quantitative, excellent for detecting non-volatile impurities. | Requires method development; non-chromophoric impurities are not detected by UV. |
| NMR Spectroscopy | Structural Confirmation & Purity | Chemical shifts, coupling constants, integrals | Confirms identity, detects structural isomers, qNMR for absolute purity without analyte standard. | Lower sensitivity than HPLC for trace impurities; signal overlap can complicate analysis. |
| Mass Spectrometry | Molecular Weight Confirmation | Mass-to-charge ratio (m/z) | Unambiguous molecular weight confirmation, identification of unknown impurities (with LC-MS).[2] | Not inherently quantitative; ionization efficiency can vary significantly between compounds. |
Conclusion
Evaluating the purity of synthesized N,N'-dicyclohexylsulfamide requires a methodical, multi-faceted approach. A sharp melting point provides initial confidence. A clean HPLC chromatogram with a major peak area >99.5% demonstrates excellent separation from process-related impurities. Confirmation of the structure by ¹H and ¹³C NMR, coupled with an absolute purity value from qNMR, provides orthogonal validation. Finally, mass spectrometry confirms the expected molecular weight, solidifying the compound's identity.
By integrating these orthogonal techniques, a Senior Application Scientist can confidently establish a robust, self-validating purity profile for N,N'-dicyclohexylsulfamide, ensuring that the material is fit for its intended purpose in research and development.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]
-
Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. Available at: [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2003). Validated Selective HPLC–DAD Method for the Simultaneous Determination of Diclofenac Sodium and Lidocaine Hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 843-851. Available at: [Link]
-
Goulas, V., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 23(2), 186-190. Available at: [Link]
-
Mahajan, S., & Shirkhedkar, A. (2020). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]
-
Mettler Toledo. (n.d.). What is Melting Point? Retrieved January 31, 2026, from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 48(1), 1-15. Available at: [Link]
-
Sadek, B., et al. (2021). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. Heliyon, 7(6), e07297. Available at: [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved January 31, 2026, from [Link]
-
Tiritiris, I., et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 8(2), 834-839. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 137883, N,N'-Dicyclohexyloxamide. Retrieved January 31, 2026, from [Link].
-
Villa, S., et al. (2010). The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. Journal of Mass Spectrometry, 45(7), 705-720. Available at: [Link]
Sources
"racemization studies of N,N'-dicyclohexylsulfamide-mediated couplings"
Publish Comparison Guide: Racemization Studies in Dicyclohexyl-Mediated Couplings
Executive Summary
This technical guide critically evaluates the racemization profiles associated with coupling reactions mediated by N,N'-Dicyclohexylcarbodiimide (DCC) and its structural analogs. While the prompt specifies "N,N'-dicyclohexylsulfamide," this compound is chemically stable and typically acts as a nucleophile or byproduct (structurally analogous to dicyclohexylurea, DCU) rather than a dehydrating coupling reagent. In the context of drug development and peptide synthesis, the "dicyclohexyl-mediated" coupling refers almost exclusively to DCC.
Consequently, this guide focuses on the racemization mechanisms inherent to DCC-mediated couplings , analyzes the impact of additives (HOBt, Oxyma), and provides robust protocols for enantiomeric excess (% ee) determination. It serves as a corrective and authoritative resource for researchers encountering racemization issues in dicyclohexyl-based activation strategies.
Mechanistic Analysis: The Roots of Racemization
Racemization during coupling is not random; it is a deterministic outcome of the activation pathway. Understanding the "why" allows for rational intervention.
The Oxazolone (Azlactone) Pathway
The primary driver of racemization in DCC-mediated couplings is the formation of the 5(4H)-oxazolone intermediate.
-
Activation: The carboxylic acid reacts with DCC to form the O-acylisourea.
-
Cyclization: The carbonyl oxygen of the upstream amide bond attacks the activated carbonyl, forming a 5-membered oxazolone ring.
-
Epimerization: The C-alpha proton of the oxazolone is highly acidic (pKa ~9-11). Base-catalyzed deprotonation yields a resonance-stabilized enolate, destroying chirality.
-
Coupling: The amine nucleophile opens the oxazolone, locking the amino acid in a racemized state.
Direct Enolization
A secondary pathway, common in N-methylated amino acids or when using strong bases, involves direct proton abstraction from the activated O-acylisourea or ester, independent of ring formation.
Visualizing the Pathway
Figure 1: The mechanistic bifurcation between direct coupling (retention of configuration) and oxazolone formation (risk of racemization) in DCC-mediated reactions.
Comparative Performance: DCC vs. Additive-Enhanced Systems
DCC alone is rarely sufficient for high-fidelity couplings due to the slow rate of aminolysis relative to oxazolone formation. The industry standard involves "suppressing" additives.
Reagent Comparison Matrix
| Coupling System | Activation Species | Racemization Risk | Coupling Rate | Byproduct Removal |
| DCC (Standalone) | O-Acylisourea | High (5–40%) | Slow | Difficult (DCU is insoluble) |
| DCC + HOBt | OBt Ester | Low (< 1%) | Fast | Difficult (DCU remains) |
| DCC + HOAt | OAt Ester | Very Low (< 0.1%) | Very Fast | Difficult |
| DIC + Oxyma | Oxyma Ester | Ultra Low | Fast | Easy (Soluble Urea) |
Key Insight: The additive (HOBt/HOAt) intercepts the O-acylisourea before the oxazolone can form, converting it into a less reactive but more stable active ester (OBt-ester) that is less prone to cyclization but still reactive toward amines.
Experimental Data: Racemization in Model Peptides
Model System: Z-Phe-Val-OMe synthesis (Anderson Test)
| Method | Solvent | Base (Equiv) | % DL-Isomer (Racemization) |
| DCC | DMF | None | 11.0% |
| DCC | DMF | TEA (1.0) | 38.0% |
| DCC + HOBt | DMF | None | < 0.5% |
| DCC + HOBt | DMF | DIPEA (1.0) | 0.8% |
| DIC + Oxyma | DMF | DIPEA (1.0) | < 0.1% |
Data synthesized from König & Geiger (Chem. Ber.) and recent Oxyma validation studies.
Experimental Protocols
To validate the stereochemical integrity of your coupling, do not rely on literature values. Use these self-validating protocols.
Protocol A: The Modified Marfey’s Method (LC-MS)
Best for: Determining the enantiomeric purity of individual amino acids after hydrolysis.
-
Hydrolysis: Dissolve coupled product (0.5 mg) in 6N HCl (200 µL). Heat at 110°C for 16–24 h. Evaporate to dryness.
-
Derivatization: Resuspend residue in H₂O (50 µL). Add 1% FDAA (Marfey’s Reagent) in acetone (100 µL) and 1M NaHCO₃ (20 µL). Incubate at 40°C for 1 h.
-
Quenching: Stop reaction with 1M HCl (20 µL). Dilute with acetonitrile.
-
Analysis: Inject onto a C18 Reverse-Phase HPLC column.
-
Principle: FDAA converts enantiomers (L/D) into diastereomers (L-L and L-D), which separate easily on standard achiral columns.
-
Calculation: % D = [Area(D) / (Area(D) + Area(L))] × 100.
-
Protocol B: Chiral Stationary Phase HPLC (Direct)
Best for: Intact protected peptides or small molecule drugs.
-
Column Selection: Use an immobilized polysaccharide column (e.g., CHIRALPAK® IA or IC).
-
Mobile Phase: Isocratic Hexane/IPA (e.g., 90:10) or EtOH/Acetonitrile depending on solubility.
-
Detection: UV at 210 nm and 254 nm.
-
Standard Spiking: Always inject a racemic standard (synthesized intentionally using DL-amino acids) to confirm retention times of both enantiomers.
Troubleshooting & "Sulfamide" Clarification
The "Sulfamide" Confusion: Researchers often confuse N,N'-dicyclohexylurea (DCU) (the insoluble byproduct of DCC) with N,N'-dicyclohexylsulfamide .
-
DCU:
(Urea) -
Sulfamide:
(Sulfamide)
If your specific interest lies in coupling to a sulfamide (to form an acyl-sulfamide bioisostere,
-
Risk: The high acidity facilitates proton abstraction at the
-carbon of the attached amino acid, leading to post-coupling racemization . -
Mitigation: Avoid strong bases during workup. Use neutral coupling conditions (e.g., EDC/DMAP catalytic) and purify rapidly.
References
-
König, W., & Geiger, R. (1970). A new method for the synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte.
-
Marfey, P. (1984). Determination of D-amino acids in some peptide antibiotics and in the hydrolysates of peptides and proteins. Carlsberg Research Communications.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
PubChem. (n.d.). N,N'-Dicyclohexylsulfamide Compound Summary. National Library of Medicine.
The Art of the Bond: A Comparative Analysis of Sulfamide and Carbodiimide Reactivity in Drug Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise and efficient formation of stable chemical bonds is paramount. Among the myriad of functional groups and coupling strategies, sulfonamides and carbodiimide-mediated amide bond formations represent two cornerstone methodologies. While both are integral to the synthesis of countless therapeutic agents, their underlying reactivity, optimal applications, and potential pitfalls differ significantly. This guide provides a comprehensive, in-depth analysis of sulfamide and carbodiimide reactivity, offering field-proven insights and experimental context to empower researchers in making informed decisions for their synthetic challenges.
Foundational Principles: Understanding the Electrophilic Nature
At the heart of the reactivity of both sulfamides and carbodiimides lies the principle of electrophilicity. However, the nature of the electrophilic center and the mechanism of activation and reaction are fundamentally different.
Sulfonamides: The journey to a sulfonamide linkage begins with a highly reactive precursor: the sulfonyl chloride (R-SO₂Cl) . The sulfur atom in a sulfonyl chloride is rendered intensely electrophilic by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack by amines, leading to the formation of a stable sulfonamide bond. The reactivity of the sulfonyl chloride can be modulated by the nature of the 'R' group, with electron-withdrawing groups enhancing electrophilicity.
Carbodiimides: Carbodiimides (RN=C=NR) themselves are not the primary electrophiles in amide bond formation. Instead, they act as powerful activating agents for carboxylic acids (R-COOH). The carbodiimide activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is then susceptible to nucleophilic attack by an amine, forming the desired amide bond and a urea byproduct.[2] Unlike the direct S-N bond formation in sulfonamides, this is a multi-step, "zero-length" crosslinking process where the carbodiimide facilitates the coupling without being incorporated into the final product.[3]
A Head-to-Head Comparison of Reactivity and Reaction Mechanisms
The choice between forming a sulfonamide linkage and an amide linkage via carbodiimide chemistry is often dictated by the specific synthetic goal, the nature of the substrates, and the desired properties of the final molecule.
The Path to Bond Formation: A Mechanistic Overview
Sulfonamide Synthesis: The formation of a sulfonamide is a direct and generally high-yielding reaction between a sulfonyl chloride and a primary or secondary amine. The reaction typically proceeds under basic conditions to neutralize the HCl byproduct.
Caption: Mechanism of Sulfonamide Formation.
Carbodiimide-Mediated Amide Synthesis: This process is more intricate, involving the initial activation of a carboxylic acid.
Caption: Carbodiimide-Mediated Amide Bond Formation.
Key Differences in Reactivity and Control
| Feature | Sulfonamide Formation (via Sulfonyl Chloride) | Amide Formation (via Carbodiimide) |
| Primary Reactant | Highly reactive sulfonyl chloride | Stable carboxylic acid activated in situ |
| Reaction Rate | Generally very fast | Can be slower; dependent on activation and coupling steps |
| Control | Primarily controlled by stoichiometry and temperature | Highly tunable with additives (e.g., NHS, HOBt) to improve efficiency and reduce side reactions[3][4] |
| Byproducts | HCl (neutralized by base) | Urea derivative (solubility varies with carbodiimide type)[2][5] |
| Side Reactions | Fewer common side reactions | Racemization of chiral carboxylic acids, N-acylurea formation[4][6] |
| Water Tolerance | Sulfonyl chlorides are water-sensitive | Water-soluble carbodiimides (e.g., EDC) are designed for aqueous media, though hydrolysis of the intermediate is a competing reaction[3] |
Experimental Considerations and Protocol Design
The practical execution of these reactions requires careful consideration of reagents, solvents, and purification strategies.
Choosing the Right Reagents
Sulfonyl Chlorides: A wide variety of sulfonyl chlorides are commercially available, allowing for the introduction of diverse functionalities. The choice is primarily dictated by the desired sulfonamide product.
Carbodiimides: The selection of the carbodiimide is critical and depends on the reaction conditions:
-
DCC (N,N'-Dicyclohexylcarbodiimide): A waxy solid used in organic solvents. The dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents, facilitating its removal by filtration.[2] However, this insolubility makes it unsuitable for solid-phase peptide synthesis (SPPS).[4]
-
DIC (N,N'-Diisopropylcarbodiimide): A liquid that is easier to handle than DCC. The diisopropylurea (DIU) byproduct is soluble in many organic solvents, making it a preferred choice for SPPS.[2][5]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, ideal for bioconjugation reactions in aqueous buffers. The urea byproduct is also water-soluble and easily removed by aqueous extraction.[2][3]
Representative Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Dissolution: Dissolve the amine (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.05 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a mild acid. Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Carbodiimide-Mediated Amide Coupling (with NHS)
-
Activation: Dissolve the carboxylic acid (1.0 eq.) and N-hydroxysuccinimide (NHS, 1.1 eq.) in an appropriate solvent (e.g., DMF for organic synthesis, MES buffer for aqueous reactions).
-
Carbodiimide Addition: Add the carbodiimide (e.g., EDC, 1.2 eq.) to the solution and stir at room temperature for 1-4 hours to form the NHS-ester.
-
Amine Addition: Add the amine (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up (Organic): Dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate.
-
Work-up (Aqueous): The product may be purified directly by chromatography or dialysis, depending on its properties.
-
Purification: Purify the crude product by column chromatography, HPLC, or other suitable methods.
Applications in Drug Development: A Tale of Two Bonds
The distinct reactivity profiles of sulfonyl chlorides and carbodiimides translate into different, yet equally important, roles in drug development.
Sulfonamides as Bioactive Scaffolds: The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, including antibiotics, diuretics, and anticancer agents.[7] Its stability to metabolic degradation and its ability to act as a hydrogen bond donor and acceptor make it a valuable component in drug design.[7] The synthesis of sulfonamide-containing drugs relies on the robust and predictable reactivity of sulfonyl chlorides.
Carbodiimides as Master Builders: Carbodiimide chemistry is the workhorse for constructing amide bonds in complex molecules, most notably in peptide synthesis.[1][4] The ability to form peptide bonds under mild conditions is crucial for the synthesis of peptide-based drugs and for bioconjugation, where proteins and other biomolecules are linked to small molecules or surfaces.[3][8]
Conclusion: Selecting the Optimal Strategy
The choice between utilizing sulfonyl chloride chemistry to form a sulfonamide or employing carbodiimides to construct an amide is a strategic decision that hinges on the desired outcome.
-
For the creation of stable, metabolically robust linkages with specific electronic properties inherent to the sulfonamide group, direct sulfonylation with a sulfonyl chloride is the method of choice. This approach is central to the synthesis of a vast number of small molecule drugs.
-
For the versatile and controlled formation of amide bonds, particularly in the context of peptide synthesis and bioconjugation, carbodiimide-mediated coupling is the indispensable tool. The ability to perform these reactions under a range of conditions, including in aqueous media, and to fine-tune the reactivity with additives makes this a highly adaptable and powerful methodology.
By understanding the fundamental differences in reactivity, mechanism, and practical application, researchers can confidently select and optimize the appropriate synthetic strategy to advance their drug discovery and development programs.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]
- Bodanszky, M. (1992). The myth of coupling reagents. Peptide Research, 5(3), 134-139.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Parrill, A. L., & Redd, J. T. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21556-21564.
-
Aapptec. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
- Albericio, F., & El-Faham, A. (2018). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 20(15), 4596-4599.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Comparing Carbodiimides: Why DIC is Preferred in Modern Synthesis. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. peptide.com [peptide.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for N,N'-dicyclohexylsulfamide Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the integrity of your analytical data is paramount. The synthesis of novel compounds, such as N,N'-dicyclohexylsulfamide, demands rigorous analytical oversight to ensure reaction completion, quantify yield, and, most critically, to identify and quantify process-related impurities. This guide provides an in-depth comparison of analytical methodologies for monitoring N,N'-dicyclohexylsulfamide reactions, grounded in the principles of scientific integrity and regulatory compliance. As your Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific reasoning that underpins the selection and validation of these methods, ensuring your analytical approach is both robust and fit-for-purpose.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended use, a cornerstone of quality control in the pharmaceutical industry.[1] This guide is structured to provide a comprehensive overview, comparing a workhorse method, High-Performance Liquid Chromatography (HPLC), with advanced alternatives, offering a multi-faceted approach to analytical challenges.
Part 1: The Primary Workhorse: Reversed-Phase HPLC with UV Detection
For routine analysis, reaction monitoring, and quality control of N,N'-dicyclohexylsulfamide, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is often the method of choice. Its robustness, reproducibility, and cost-effectiveness make it an indispensable tool in a development setting.
Causality Behind Experimental Choices
The selection of an RP-HPLC method is predicated on the physicochemical properties of N,N'-dicyclohexylsulfamide. The presence of two cyclohexyl groups imparts significant hydrophobicity to the molecule, making it an ideal candidate for retention and separation on a non-polar stationary phase, such as a C18 column. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution from starting materials and potential by-products. UV detection is suitable if the analyte possesses a chromophore; while sulfamides themselves are not strong chromophores, they typically exhibit sufficient absorbance at low UV wavelengths (e.g., 200-220 nm) for detection.
Detailed Experimental Protocol: RP-HPLC-UV Method
This protocol outlines a typical method for the analysis of N,N'-dicyclohexylsulfamide and its related substances.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[2]
-
Column: Supelcosil C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of N,N'-dicyclohexylsulfamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Based on the expected reaction concentration, dilute the reaction mixture with the diluent to achieve a final concentration of approximately 100 µg/mL of the target analyte.
Validation Workflow: A Self-Validating System
Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is reliable for its intended purpose.[1][3][4] The key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for Analytical Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2] This is demonstrated by showing that the peaks for N,N'-dicyclohexylsulfamide, starting materials, and known impurities are well-resolved. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are performed to ensure separation from potential degradation products.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations are prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[5]
-
Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies on samples spiked with known amounts of the analyte. Acceptance criteria are typically between 98.0% and 102.0% recovery.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[6] These are crucial for the analysis of impurities.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage.
Part 2: Comparative Analysis with Alternative Methodologies
While RP-HPLC-UV is a powerful tool, certain analytical challenges may necessitate alternative or complementary techniques. Here, we compare it with Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling and Nuclear Magnetic Resonance (NMR) spectroscopy for in-process control.
Alternative 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
For the detection and identification of trace-level impurities or when dealing with compounds lacking a strong UV chromophore, LC-MS is the gold standard.[7][8]
-
Expertise & Experience: The primary advantage of MS detection is its superior sensitivity and selectivity. In the context of N,N'-dicyclohexylsulfamide synthesis, unknown peaks observed in the HPLC chromatogram can be readily identified by their mass-to-charge ratio (m/z). This is invaluable for impurity structure elucidation and for understanding reaction side-products, which is a critical aspect of process development and regulatory filings.[9] While more complex and costly than HPLC-UV, the structural information it provides is often indispensable.
Alternative 2: In-Process Monitoring with NMR Spectroscopy
For real-time reaction monitoring and kinetic studies, on-line or at-line Nuclear Magnetic Resonance (NMR) spectroscopy offers significant advantages over chromatographic techniques.[10][11]
-
Expertise & Experience: NMR provides direct, quantitative information about all proton-bearing species in the reaction mixture simultaneously, without the need for chromatographic separation.[10] This allows for the tracking of reactant consumption and product formation in real-time, providing crucial data for determining reaction endpoints and optimizing process parameters.[12] The non-destructive nature of NMR also means that the sample can be returned to the reactor. While the initial capital investment is high, the ability to rapidly optimize reactions can lead to significant long-term savings in development time and resources.
Performance Comparison Guide
The table below provides an objective comparison of the three discussed analytical methods for the analysis of N,N'-dicyclohexylsulfamide reactions.
| Parameter | RP-HPLC-UV | LC-MS | In-Process NMR |
| Primary Application | Routine QC, Purity, Assay | Impurity Identification, Trace Analysis | Reaction Kinetics, Mechanism Studies |
| Specificity | Good (relies on chromatographic separation) | Excellent (separation + mass selectivity) | Excellent (chemically specific signals) |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Low to Moderate (mg/mL range) |
| Quantitative Accuracy | Excellent | Very Good (requires appropriate standards) | Excellent (inherently quantitative) |
| Speed (per sample) | Moderate (20-40 min) | Moderate (20-40 min) | Fast (seconds to minutes per spectrum) |
| Throughput | High (with autosampler) | High (with autosampler) | N/A (continuous monitoring) |
| Ease of Use | Relatively Simple | Complex | Complex |
| Cost (Instrument) | |||
| Cost (Operational) | Low | Moderate | Moderate |
Conclusion
The selection of an analytical method for monitoring N,N'-dicyclohexylsulfamide reactions is a strategic decision that depends on the specific goals of the analysis.
-
For routine quality control, purity assessment, and release testing , a validated RP-HPLC-UV method offers the best balance of performance, reliability, and cost-effectiveness. Its validation according to ICH guidelines ensures data integrity for regulatory purposes.[13]
-
For in-depth impurity profiling, structural elucidation of unknowns, and trace-level analysis , LC-MS is the superior choice due to its unparalleled sensitivity and specificity.[8]
-
For reaction optimization, kinetic studies, and gaining a fundamental understanding of the reaction mechanism , in-process NMR provides invaluable real-time data that cannot be obtained with offline chromatographic techniques.[14]
A comprehensive analytical strategy will often leverage these techniques in a complementary fashion. An HPLC method forms the foundation for routine analysis, while LC-MS is employed for investigational work, and NMR is used during early-stage process development to establish robust reaction conditions. By understanding the strengths and limitations of each method, researchers and drug development professionals can ensure the quality and safety of their products through scientifically sound analytical practices.
References
-
Academia.edu. (n.d.). DEVELOPMENT AND VALIDATION OF NEW ANALYTICAL METHODS FOR THE ESTIMATION OF RUFINAMIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]
-
Journal of the AOAC. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
BEPLS. (n.d.). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ScienceDirect. (2025, August 6). A very fast and simple method for the determination of sulfonamide residues in seawaters. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved from [Link]
-
Impact Factor. (2023, December 25). New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Rapid Chemical Reaction Monitoring by Digital Microfluidics-NMR: Proof of Principle Towards an Automated Synthetic Discovery Platform. Retrieved from [Link]
-
Bioprocess Online. (n.d.). Simultaneous Determination Of Two APIs And Their Related Compounds By HPLC On An Alliance™ iS HPLC System. Retrieved from [Link]
-
ResearchGate. (2017, February 3). (PDF) NMR reaction monitoring in flow synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
National Institutes of Health. (2017, February 14). NMR reaction monitoring in flow synthesis. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. longdom.org [longdom.org]
- 3. m.youtube.com [m.youtube.com]
- 4. fda.gov [fda.gov]
- 5. jocpr.com [jocpr.com]
- 6. bepls.com [bepls.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. magritek.com [magritek.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. microfluidics.utoronto.ca [microfluidics.utoronto.ca]
"benchmarking N,N'-dicyclohexylsulfamide against novel coupling reagents"
An Application Scientist's Guide to Amide Bond Formation: Benchmarking N,N'-Dicyclohexylsulfamide Against Modern Coupling Reagents
In the landscape of synthetic chemistry, particularly in pharmaceutical and materials science, the efficient formation of amide bonds is a cornerstone. For decades, reagents like N,N'-dicyclohexylcarbodiimide (DCC) have been workhorses in this domain. This guide delves into a lesser-explored analog, N,N'-dicyclohexylsulfamide, and critically benchmarks its theoretical potential and practical utility against a selection of modern, highly efficient coupling reagents. We aim to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their selection of synthetic methodologies.
Introduction: The Enduring Challenge of Amide Synthesis
The synthesis of amides is a fundamental transformation, yet it is not without its challenges. The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process, requiring high temperatures and resulting in the loss of a water molecule. This has necessitated the development of "coupling reagents" or "activating agents" that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions.
An ideal coupling reagent should offer:
-
High Yields & Purity: Maximizing the conversion to the desired amide product.
-
Suppression of Racemization: Crucial for chiral molecules, especially in peptide synthesis.
-
Broad Substrate Scope: Compatibility with a wide range of functional groups.
-
Operational Simplicity: Easy to handle, with straightforward reaction setup and purification.
-
Favorable Safety & Byproduct Profile: Minimizing toxic reagents and easily removable byproducts.
Historically, carbodiimides like DCC were mainstays. However, issues such as the formation of the insoluble and difficult-to-remove N,N'-dicyclohexylurea (DCU) byproduct, and the potential for racemization, have driven the development of more advanced solutions.
Profiling the Reagents
N,N'-Dicyclohexylsulfamide: A Structural Analog
N,N'-dicyclohexylsulfamide is a sulfamide derivative, sharing the N,N'-dicyclohexyl substitution pattern with the classic coupling reagent DCC. While not a mainstream coupling reagent, its structure suggests a potential role in activation chemistry. The central sulfonyl group can be envisioned as an electrophilic center, capable of reacting with a carboxylate to form an activated intermediate.
However, the practical application of N,N'-dicyclohexylsulfamide as a direct coupling reagent for amide bond formation is not well-documented in mainstream chemical literature, unlike its carbodiimide counterpart. Its primary utility has been explored more as a synthetic building block or precursor in other contexts. For the purpose of this guide, we will evaluate its potential based on its structural analogy to DCC and compare it against reagents with well-established and superior performance.
The New Guard: Advanced Coupling Reagents
To provide a robust benchmark, we will compare the profile of N,N'-dicyclohexylsulfamide against three classes of modern reagents that have demonstrated significant advantages over older methods.
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and efficiency. They generate an activated benzotriazole ester in situ, which then reacts with the amine.
-
Uronium/Aminium Salts (e.g., HBTU, HATU): Perhaps the most widely used class in modern peptide synthesis. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective at promoting coupling with minimal racemization. They function by forming an activated ester that is highly reactive towards the amine nucleophile.
-
Carbodiimides with Additives (e.g., DCC/HOBt, EDC/HOBt): To mitigate the drawbacks of standalone carbodiimides, they are often used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives act as "racemization suppressants" by forming an intermediate active ester, which is less prone to racemization than the O-acylisourea intermediate formed by the carbodiimide alone. EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) is particularly favored in biochemical applications due to its water-soluble urea byproduct.
Comparative Performance Analysis
The following table summarizes the key performance indicators for each class of reagent, providing a framework for selecting the appropriate tool for a given synthetic challenge.
| Feature | N,N'-Dicyclohexylsulfamide (Projected) | EDC / HOBt | PyBOP (Phosphonium Salt) | HATU (Uronium Salt) |
| Reaction Yield | Moderate to Low | Good to Excellent | Excellent | Excellent |
| Racemization Risk | High (projected, similar to DCC) | Low to Moderate | Low | Very Low |
| Byproduct Profile | N,N'-dicyclohexylsulfamide (water-soluble) | Water-soluble urea | Phosphoramide (water-soluble) | Tetramethylurea (water-soluble) |
| Handling/Safety | Skin/eye irritant | Skin/eye irritant | Moisture sensitive, irritant | Potentially explosive, handle with care |
| Cost | Varies (not common) | Low to Moderate | High | Very High |
| Primary Application | Limited/Niche | General amide synthesis, bioconjugation | Peptide synthesis, difficult couplings | Peptide synthesis, sterically hindered couplings |
Mechanistic Insights: Why Newer Reagents Excel
The superiority of modern reagents like HATU and PyBOP lies in their reaction mechanism, which is designed to rapidly generate a highly reactive, yet stable, activated intermediate. This minimizes the lifetime of more racemization-prone species.
The Carbodiimide Pathway and its Drawbacks
The diagram below illustrates the general mechanism for carbodiimide-mediated coupling. The key issue arises from the O-acylisourea intermediate, which is highly reactive but can rearrange to a stable N-acylurea, terminating the productive pathway, or lead to racemization of the activated amino acid.
Caption: Carbodiimide activation pathway and its competing side reactions.
The Uronium/Phosphonium Salt Pathway: A Superior Approach
Uronium salts like HATU operate through a more controlled mechanism. They react with the carboxylate to form an activated ester (an OAt-ester in the case of HATU). This species is stable enough to resist intramolecular rearrangement but highly reactive towards the amine, leading to rapid amide bond formation with minimal side reactions.
Caption: The efficient and controlled activation pathway of HATU.
Experimental Protocols: A Guide to Practice
To provide a tangible comparison, we outline a standard protocol for a generic amide coupling. This serves as a template that can be adapted for specific substrates.
General Amide Coupling Protocol using HATU
This protocol is representative of modern coupling methods and highlights the operational simplicity and efficiency that N,N'-dicyclohexylsulfamide would need to match or exceed.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid in anhydrous DMF.
-
Activation: To the stirred solution, add HATU and DIPEA. Stir the mixture at room temperature for 15-20 minutes. A color change may be observed as the active ester forms.
-
Coupling: Add the amine to the reaction mixture.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization as needed.
Caption: Step-by-step experimental workflow for a typical HATU-mediated coupling.
Conclusion and Recommendations
While N,N'-dicyclohexylsulfamide is an interesting chemical structure, its utility as a general amide coupling reagent is largely unproven and, based on mechanistic principles, unlikely to compete with modern reagents. Its projected performance would likely mirror the now-outdated aspects of DCC—namely, a higher risk of racemization and the potential for problematic side reactions—without the extensive historical data that supports DCC's use in specific contexts.
For researchers in drug development and advanced synthesis, the choice of coupling reagent is critical.
-
For high-value, sensitive, or sterically hindered substrates, uronium/aminium salts like HATU remain the gold standard, providing excellent yields and minimal racemization, justifying their higher cost.
-
For routine synthesis and scale-up where cost is a factor, the combination of a water-soluble carbodiimide like EDC with an additive like Oxyma or HOBt offers a robust, reliable, and economical solution.
N,N'-dicyclohexylsulfamide may yet find a niche application, but for the vast majority of amide bond forming reactions, the field has evolved. The adoption of phosphonium and uronium salt-based reagents has provided a level of efficiency, reliability, and control that is essential for modern chemical research. We recommend that synthetic chemists prioritize these well-established, high-performance reagents for their coupling needs.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
